Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYCZQHTGRPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351700 | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-06-2, 63010-69-5 | |
| Record name | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71083-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of therapeutic agents, including notable antibacterial and anticancer drugs.[1][2] The introduction of a fluorine atom at the 8-position significantly enhances the biological activity of the quinoline core.[2] This guide provides an in-depth exploration of the primary synthetic route to this valuable compound: the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both classical thermal and modern microwave-assisted methodologies, and discuss the critical parameters that influence reaction outcomes. This document is intended to be a comprehensive resource for researchers engaged in the synthesis and application of quinoline-based compounds.
Introduction: The Significance of the Quinolone Scaffold
The quinolone framework is a privileged structure in drug discovery, forming the backbone of numerous clinically significant pharmaceuticals.[3] The versatility of this heterocyclic system allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This compound, in particular, is a highly sought-after intermediate due to the strategic placement of the fluoro group, which can modulate the compound's electronic properties and metabolic stability.[2] Its applications extend from antimicrobial research to the development of novel materials.[2][4]
The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis
The Gould-Jacobs reaction, first reported in 1939, stands as a robust and widely adopted method for the preparation of 4-hydroxyquinoline derivatives.[1][5][6] The reaction proceeds through a two-step sequence: the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]
Mechanistic Insights
The synthesis begins with the nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate (DEEM).[1][7] This is followed by the elimination of ethanol to yield a stable anilidomethylenemalonate intermediate.[1][8] The subsequent and most critical step is the thermal cyclization, which is a 6-electron electrocyclization that forms the quinoline ring system.[1][7] This step typically requires high temperatures, often exceeding 250°C.[1][9]
Below is a diagram illustrating the key steps of the Gould-Jacobs reaction mechanism.
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, covering both a traditional thermal approach and a more contemporary microwave-assisted method.
Classical Thermal Synthesis
This protocol utilizes a high-boiling point, inert solvent to achieve the requisite temperature for the cyclization step. Dowtherm A, a eutectic mixture of biphenyl and diphenyl oxide, is a commonly used solvent due to its high thermal stability, with a normal application range of 15°C to 400°C.[10][11]
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A
-
Hexane or Cyclohexane
-
Ethanol
Procedure:
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the flask containing the intermediate, add a sufficient volume of Dowtherm A to ensure efficient stirring.
-
Heat the mixture to a vigorous reflux (approximately 250°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The desired product, this compound, should precipitate out of the solution.
-
Add a non-polar solvent such as hexane or cyclohexane to aid in the precipitation.
-
Isolate the solid product by vacuum filtration and wash with cold hexane.
-
Dry the product under vacuum.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields.[1][12]
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Acetonitrile (ice-cold)
Procedure:
-
In a 2.5 mL microwave vial equipped with a magnetic stir bar, add 2-fluoroaniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[12] The excess DEEM acts as both a reagent and a solvent.[12]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 5-15 minutes).[12] Optimization of temperature and time is crucial to maximize yield and minimize degradation.[12]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[12]
-
Dry the resulting solid under vacuum.
The following diagram outlines the general workflow for the synthesis.
Caption: General workflow for the synthesis.
Data Summary and Comparison
The choice of synthetic method can significantly impact reaction parameters and outcomes. The following table summarizes typical conditions and yields for the classical thermal and microwave-assisted syntheses.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis | Reference |
| Solvent | Dowtherm A or other high-boiling solvent | Often solvent-free (excess DEEM) | [9][12] |
| Temperature | ~250°C | 250-300°C | [9][12] |
| Reaction Time | 30-60 minutes (cyclization step) | 5-15 minutes | [1][12] |
| Typical Yield | Variable, often moderate | Can be higher, up to ~50% or more with optimization | [9][12] |
| Key Advantage | Established, scalable method | Rapid, efficient, potentially higher yields | [1][12] |
Conclusion
The synthesis of this compound via the Gould-Jacobs reaction is a well-established and reliable method. While the classical thermal approach remains a viable option, modern microwave-assisted protocols offer significant advantages in terms of reaction speed and efficiency. The choice of methodology will depend on the specific requirements of the research, including scale, available equipment, and desired throughput. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. wikiwand.com [wikiwand.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. ablelab.eu [ablelab.eu]
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry landscapes. Its structural framework, characterized by a fluorinated quinoline core, is a key determinant of its biological activity. This technical guide provides a comprehensive exploration of the compound's mechanism of action, with a primary focus on its role as a modulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Additionally, we will delve into ancillary mechanisms, including topoisomerase inhibition and metal chelation, that may contribute to its overall pharmacological profile. This document is intended to serve as a resource for researchers and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate the multifaceted actions of this promising molecule.
Introduction: The Therapeutic Potential of a Fluorinated Quinoline
This compound belongs to the quinoline class of compounds, a scaffold that is prevalent in a multitude of clinically significant drugs. The strategic incorporation of a fluorine atom at the 8-position of the quinoline ring is a critical modification known to enhance metabolic stability and binding affinity to biological targets.[1] While its therapeutic applications are still under active investigation, preliminary studies on analogous compounds suggest a strong potential in oncology and infectious diseases.[2][3] This guide will dissect the molecular underpinnings of its activity, providing a robust framework for future research and development.
The Primary Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT signaling cascade is a pivotal pathway that transduces signals from cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[4] Aberrant, constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[5] Evidence from structurally related quinoline-3-carboxylate esters strongly suggests that this compound exerts its primary anticancer effects through the inhibition of this critical pathway.[6][7]
The JAK-STAT3 Signaling Cascade: A Brief Overview
The canonical JAK-STAT3 pathway is initiated by the binding of a ligand (e.g., interleukin-6) to its cognate receptor, leading to the activation of associated Janus kinases (JAKs).[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[8] Upon recruitment, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes to regulate their transcription.[5]
Postulated Mechanism of Inhibition by this compound
Based on studies of analogous compounds, it is hypothesized that this compound directly or indirectly inhibits the phosphorylation of STAT3.[6][7] This prevents its activation and subsequent downstream signaling. The precise molecular interaction is an area of ongoing investigation, but it may involve direct binding to the SH2 domain of STAT3, thereby preventing its recruitment to the activated receptor-JAK complex, or it could involve the inhibition of upstream JAKs.
Signaling Pathway Diagram: Postulated Inhibition of the JAK-STAT3 Pathway
Caption: Postulated mechanism of JAK-STAT3 pathway inhibition.
Ancillary Mechanisms of Action
While STAT3 inhibition is the likely primary mechanism, the versatile quinoline scaffold may impart additional biological activities.
Topoisomerase Inhibition
Certain fluoroquinolone derivatives have demonstrated the ability to inhibit human type II DNA topoisomerases.[2] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately apoptosis in cancer cells. The planar nature of the quinoline ring system is conducive to intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors.
Metal Chelation and Antimicrobial Activity
The 8-hydroxyquinoline moiety is a well-known metal chelator.[9] This property is the basis for the antimicrobial activity of many 8-hydroxyquinoline derivatives. By sequestering essential metal ions, these compounds can disrupt critical enzymatic processes in bacteria and fungi. While this is more relevant to its potential as an antimicrobial agent, metal chelation could also play a role in its anticancer effects by modulating metalloenzymes involved in tumor progression.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of STAT3 in a relevant cancer cell line.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow: Western Blot for p-STAT3
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
In Vitro Kinase Assay
To determine if the compound directly inhibits JAKs, an in vitro kinase assay can be performed.
Materials:
-
Recombinant active JAK1, JAK2, or JAK3
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Set up kinase reactions in a 96-well plate containing kinase, buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP and the substrate peptide.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure kinase activity using a suitable detection method.
-
Calculate the IC50 value of the compound.
DNA Topoisomerase II Relaxation Assay
This assay assesses the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Human topoisomerase II alpha
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
This compound
-
Etoposide (positive control)
-
Agarose gel electrophoresis system
Procedure:
-
Set up reactions containing topoisomerase II, supercoiled DNA, assay buffer, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and run the samples on an agarose gel.
-
Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.
Quantitative Data Summary
While specific quantitative data for this compound is emerging, data from closely related analogs provide valuable benchmarks.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester analog | STAT3-Y705 Phosphorylation Inhibition | U266 | 170 nM | [6][7] |
| Cloxyquin (halogenated 8-hydroxyquinoline) | Anti-MRSA Activity | MRSA | ≤ 5.57 µM | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | Cytotoxicity | Hep3B | 6.25 µg/mL | [11] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. The strong evidence pointing towards the inhibition of the STAT3 signaling pathway provides a clear direction for its development as an anticancer agent. Future research should focus on elucidating the precise molecular interactions with components of the JAK-STAT pathway, optimizing the structure to enhance potency and selectivity, and conducting in vivo studies to validate its therapeutic efficacy. The potential for dual-action as both an anticancer and antimicrobial agent warrants further investigation and could lead to the development of a truly innovative therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Introduction: The Significance of Structural Elucidation in Fluoroquinolone Development
The fluoroquinolone class of synthetic antibacterial agents has been a cornerstone in the fight against bacterial infections for decades.[1] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, is intrinsically linked to their three-dimensional structure.[2] Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a key intermediate and a scaffold of significant interest in the development of novel therapeutic agents.[3] The introduction of a fluorine atom at the C-8 position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile.[2][4]
A definitive understanding of the solid-state structure of this molecule is paramount for researchers, scientists, and drug development professionals. The crystal structure provides precise information on molecular geometry, intermolecular interactions, and packing motifs.[5] This knowledge is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new derivatives with enhanced efficacy and safety profiles.[6] This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the detailed methodology for determining the crystal structure of this compound.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of this compound can be efficiently achieved via the Gould-Jacobs reaction.[7][8] This classic method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]
Synthetic Protocol: A Modified Gould-Jacobs Approach
The proposed synthetic route begins with 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
Step 1: Condensation
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 110-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure to drive the reaction to completion, yielding the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.
Step 2: Thermal Cyclization
-
Add the intermediate from Step 1 to a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether.
-
Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes to induce intramolecular cyclization.[9]
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.
Synthesis of the target compound.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[10] The slow evaporation technique is a reliable method for growing crystals of small organic molecules.
-
Solvent Selection: Dissolve a small amount of the purified product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to determine a solvent system where the compound has moderate solubility.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial over several days to weeks for the formation of well-defined, single crystals. The ideal crystal for single-crystal X-ray diffraction should be between 0.1 and 0.4 mm in at least two dimensions and have sharp edges and faces.[11]
Definitive Structure Elucidation: A Guide to Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] The following protocol outlines the systematic approach to solving and refining the crystal structure of this compound.
Step-by-Step X-ray Diffraction Workflow
1. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[11]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's Bravais lattice.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).[13]
2. Data Reduction and Integration:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as background noise, Lorentz-polarization effects, and absorption.[12]
3. Structure Solution:
-
The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR92.[14] This initial solution provides a rough electron density map.
-
An initial molecular model is built into the electron density map.
4. Structure Refinement:
-
The initial model is refined against the experimental diffraction data using a least-squares minimization process in software such as SHELXL.[15]
-
This iterative process refines the atomic coordinates, displacement parameters (describing thermal motion), and occupancies.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using tools like PLATON to check for geometric plausibility and any missed symmetry elements.[16]
Workflow for crystal structure determination.
Predicted Crystallographic Parameters
While the definitive crystal structure of this compound is not publicly available, we can predict its crystallographic parameters based on the closely related compound, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This provides a valuable baseline for what researchers can expect.
| Parameter | Predicted Value/Range |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P21/c |
| a (Å) | 9 - 10 |
| b (Å) | 10 - 12 |
| c (Å) | 12 - 14 |
| α (°) | ~70-90 |
| β (°) | ~70-100 |
| γ (°) | ~75-90 |
| Volume (ų) | 1100 - 1200 |
| Z | 4 |
Table 1: Predicted crystallographic parameters for this compound, extrapolated from a known chloro-analogue.
Spectroscopic and Physicochemical Characterization
Complementary analytical techniques are essential for confirming the molecular structure and understanding the physicochemical properties of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group (a quartet and a triplet), and the N-H proton. The chemical shift of the N-H proton can provide insights into hydrogen bonding.[17]
-
13C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
19F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm-1), C=O stretches of the ketone and ester groups (in the range of 1650-1750 cm-1), and the C-F stretch (around 1000-1100 cm-1).[18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
Physicochemical Properties
The physicochemical properties of fluoroquinolones are critical determinants of their biological activity and environmental fate.[6]
| Property | Expected Characteristics and Rationale |
| Solubility | As an amphoteric compound, its water solubility will be pH-dependent, being more soluble in acidic or basic conditions.[2] In neutral pH, it is expected to have low water solubility. |
| Lipophilicity (LogP) | The presence of the fluorine atom at the C-8 position is expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart.[2] This can enhance cell membrane penetration. |
| Photostability | Substituents at the C-8 position are known to influence the photostability of fluoroquinolones. An 8-fluoro substitution may lead to decreased photostability compared to an 8-methoxy group.[4] |
Table 2: Predicted physicochemical properties of this compound.
Structural Insights and Implications for Drug Design
The crystal structure will reveal critical details about the molecule's conformation and its interactions in the solid state.
-
Molecular Geometry: The quinoline ring system is expected to be largely planar. The orientation of the ethyl carboxylate group relative to the ring will be a key conformational feature.
-
Intermolecular Interactions: Hydrogen bonding is anticipated between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular assemblies like chains or layers. Pi-pi stacking interactions between the aromatic quinoline rings are also likely to be present.
-
Tautomerism: The crystal structure will definitively establish the dominant tautomeric form in the solid state, which is expected to be the 4-oxo tautomer rather than the 4-hydroxy tautomer.
Relationships between key structural features.
These structural insights are invaluable for drug design. Understanding the preferred hydrogen bonding motifs can inform the design of derivatives that mimic these interactions with a biological target. The planarity and lipophilicity, influenced by the 8-fluoro substituent, are critical for optimizing binding affinity and pharmacokinetic properties.
Conclusion
The comprehensive characterization of this compound, culminating in the determination of its single-crystal X-ray structure, is a critical step in harnessing its full potential as a building block for advanced therapeutic agents. This guide has provided a detailed, step-by-step framework for the synthesis, crystallization, and structural elucidation of this important compound. By integrating synthetic chemistry, crystallography, and spectroscopy, researchers can gain a deep and actionable understanding of its structure-property relationships, paving the way for the next generation of innovative medicines.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablelab.eu [ablelab.eu]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. iipseries.org [iipseries.org]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajabs.org [ajabs.org]
An In-depth Technical Guide to the Biological Targets of Quinoline-3-Carboxylate Derivatives
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its diverse analogues, quinoline-3-carboxylate derivatives have emerged as a particularly versatile class of compounds, demonstrating significant activity against a range of biological targets implicated in neurological disorders, cancer, and infectious diseases. This technical guide provides a comprehensive overview of the primary molecular targets of these derivatives, with a focus on ionotropic glutamate receptors and kynurenine 3-monooxygenase. We will delve into the mechanistic basis of their action, explore structure-activity relationships, and provide detailed, field-proven methodologies for their characterization and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.
Introduction: The Quinoline-3-Carboxylate Scaffold
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a structural cornerstone in both natural products and synthetic pharmaceuticals.[1][2][3] The introduction of a carboxylate group at the 3-position endows the scaffold with unique physicochemical properties, including the ability to form critical hydrogen bonds and salt bridges with biological macromolecules. This feature is central to its interaction with a variety of enzyme active sites and receptor binding pockets. The versatility of the quinoline-3-carboxylate core allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] This guide will focus on two of the most significant and well-validated target classes for these derivatives: ionotropic glutamate receptors (iGluRs) and kynurenine 3-monooxygenase (KMO).
Primary Target Class 1: Ionotropic Glutamate Receptors (iGluRs)
Quinoline-3-carboxylate derivatives have been extensively investigated as antagonists of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[6][7] Overactivation of NMDA receptors leads to excessive calcium influx and is a key mechanism in excitotoxic neuronal cell death, a process implicated in stroke, traumatic brain injury, and chronic neurodegenerative disorders.[8]
Mechanism of Action at the NMDA Receptor
The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), for activation.[8][6] Many quinoline-3-carboxylate derivatives function as competitive antagonists at the glycine co-agonist site (GlyN1) . By occupying this site, they prevent the binding of glycine, thereby allosterically inhibiting channel opening even in the presence of glutamate. This mechanism offers a more nuanced modulation of NMDA receptor activity compared to direct glutamate site antagonists or channel blockers, potentially leading to a better therapeutic window with fewer side effects.[8][7]
Structure-Activity Relationship (SAR) Insights
Decades of research have illuminated key structural features required for potent and selective NMDA receptor antagonism:
-
The Carboxylate Group: The acidic carboxylate at the 3-position is crucial for binding, likely forming an ionic interaction with a positively charged residue in the GlyN1 binding pocket.
-
Substitutions on the Quinoline Ring: Modifications to the benzo portion of the quinoline ring can significantly impact affinity and selectivity. For instance, decahydroisoquinoline-3-carboxylic acids, which are conformationally constrained analogues, have been identified as potent and selective NMDA receptor antagonists.[9]
-
Bioisosteric Replacements: Replacing the carboxylate with bioisosteres like phosphonate or tetrazole groups can maintain or even enhance potency, demonstrating the importance of an acidic moiety at this position.[9]
Data Presentation: NMDA Receptor Antagonist Potency
The following table summarizes the in vitro potency of representative quinoline-3-carboxylate analogues and related structures against the NMDA receptor.
| Compound ID | Structure/Class | In Vitro Assay | IC50 Value | Reference |
| 31a | Decahydroisoquinoline (Phosphonate) | [3H]CGS19755 Binding | 55 ± 14 nM | [9] |
| 31a | Decahydroisoquinoline (Phosphonate) | NMDA Antagonism (Cortical Wedge) | 0.15 ± 0.01 µM | [9] |
| 32a | Decahydroisoquinoline (Tetrazole) | [3H]CGS19755 Binding | 856 ± 136 nM | [9] |
| 32a | Decahydroisoquinoline (Tetrazole) | NMDA Antagonism (Cortical Wedge) | 1.39 ± 0.29 µM | [9] |
| Kynurenic Acid | Endogenous Ligand | Glycine Site Antagonist | ~µM range | [6] |
Experimental Protocol: Functional NMDA Receptor Antagonism Assay
A robust method to assess the functional antagonism of NMDA receptors is through calcium imaging in primary neuronal cultures or cell lines expressing the receptor.[10]
Objective: To determine the IC50 of a test compound in blocking NMDA-induced calcium influx.
Methodology:
-
Cell Culture: Plate primary rat cortical neurons or HEK293 cells stably expressing GluN1/GluN2A subunits on 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of the quinoline-3-carboxylate derivative in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Assay Procedure: a. Wash the cells to remove excess dye. b. Add the test compound dilutions to the wells and incubate for 15-30 minutes at 37°C. c. Establish a baseline fluorescence reading using a plate reader equipped with the appropriate filters for the dye. d. Stimulate the cells by adding a pre-determined concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM). e. Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the peak calcium response.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well. b. Normalize the data to the positive control (NMDA + glycine alone) and negative control (buffer alone). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Primary Target Class 2: Kynurenine 3-Monooxygenase (KMO)
The kynurenine pathway is the primary metabolic route for tryptophan degradation.[11][12] KMO is a critical FAD-dependent enzyme that sits at a key branch point in this pathway, catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[13] 3-HK and its downstream metabolite, quinolinic acid, are neurotoxic.[12][14] Quinolinic acid is a known NMDA receptor agonist, contributing to excitotoxicity.[11][13][14] By inhibiting KMO, the metabolic flux is shunted away from these neurotoxic products and towards the formation of kynurenic acid, an endogenous NMDA receptor antagonist with neuroprotective properties.[11][12][14] Therefore, KMO inhibition is a highly attractive therapeutic strategy for neurodegenerative conditions like Huntington's and Alzheimer's disease.[15][16][17]
Mechanism of Action of KMO Inhibitors
Quinoline-3-carboxylate derivatives can act as potent inhibitors of KMO. The catalytic cycle of KMO involves the binding of L-kynurenine and the cofactor NADPH, which reduces the FAD cofactor.[11][12] Molecular oxygen then reacts to form a hydroperoxide intermediate that performs the hydroxylation.[13] Inhibitors can interfere with this process, often by binding to the active site and preventing substrate access or by trapping the enzyme in an inactive conformation.[17]
Diagram: The Kynurenine Pathway and the Role of KMO
Caption: The Kynurenine Pathway, highlighting KMO inhibition.
Experimental Protocol: In Vitro KMO Inhibition Assay
Commercial kits and established literature provide robust methods for measuring KMO inhibition.[15][18][19] The following protocol is a generalized enzyme-based assay.
Objective: To determine the IC50 of a test compound against recombinant human KMO.
Principle: The assay measures KMO activity by monitoring the consumption of the cofactor NADPH at an absorbance of 340 nm.[18][19] As KMO consumes NADPH, the absorbance decreases. The rate of this decrease is proportional to enzyme activity, and inhibition is observed as a reduction in this rate.
Methodology:
-
Reagent Preparation: a. Prepare 1X KMO Assay Buffer from a concentrated stock.[18][19] b. Thaw recombinant human KMO enzyme on ice and dilute to the working concentration (e.g., 20 µg/ml) in 1X Assay Buffer.[18] c. Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X Assay Buffer.[18] d. Dissolve the test inhibitor (e.g., a quinoline-3-carboxylate derivative) in DMSO and prepare a serial dilution.
-
Assay Plate Setup (96-well UV-transparent plate): a. Blank wells: 50 µl 1X Assay Buffer + 10 µl diluent (e.g., 10% DMSO) + 40 µl Substrate Mixture. b. Positive Control wells (100% activity): 50 µl diluted KMO enzyme + 10 µl diluent + 40 µl Substrate Mixture. c. Test Inhibitor wells: 50 µl diluted KMO enzyme + 10 µl of inhibitor dilution + 40 µl Substrate Mixture.[18]
-
Reaction and Measurement: a. Initiate the reaction by adding the Substrate Mixture to all wells.[18] b. Incubate the plate at room temperature for a set time (e.g., 90 minutes), with gentle shaking.[18] c. Measure the absorbance at 340 nm using a spectrophotometer.[18]
-
Data Analysis: a. Subtract the Blank absorbance from all other readings. b. Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control. c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
Other and Emerging Biological Targets
While iGluRs and KMO are prominent targets, the quinoline-3-carboxylate scaffold has shown activity against a variety of other biological molecules, highlighting its therapeutic versatility.
-
Anticancer Activity: Several quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and K562 (leukemia).[1][20][21] The mechanism is often linked to the upregulation of intrinsic apoptosis pathways.[1][21] Some derivatives have also been investigated as inhibitors of key signaling kinases like ATM kinase, which is involved in the DNA damage response pathway.[22]
-
Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids are known inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis.[23] This target is relevant for both anticancer and anti-inflammatory applications.
-
Adrenoceptors: Structure-activity relationship studies have identified 4-aminoquinoline derivatives with substituents at the 3-position as potent and selective antagonists of the α2C-adrenoceptor, a G-protein coupled receptor.[24]
Diagram: A General Workflow for Target Validation
Caption: A generalized workflow for validating a biological target.
Conclusion and Future Directions
Quinoline-3-carboxylate derivatives represent a robust and adaptable scaffold for the development of novel therapeutics. Their well-established roles as antagonists of NMDA receptors and inhibitors of KMO provide a solid foundation for addressing critical unmet needs in neurology. The expanding scope of their biological activities, including promising anticancer and anti-inflammatory effects, underscores the immense potential of this chemical class. Future research should focus on leveraging structure-based drug design to enhance potency and selectivity, optimizing ADMET properties for improved clinical translation, and exploring novel therapeutic applications through systematic target identification and validation efforts.
References
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 14. gladstone.org [gladstone.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. amsbio.com [amsbio.com]
- 17. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Spectroscopic analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound, a pivotal intermediate in modern medicinal chemistry and organic synthesis.[1] With the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol , this compound serves as a foundational scaffold for developing novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.[1] Its unique fluorine substitution is known to enhance biological activity, making precise structural confirmation and purity assessment paramount.[1] This document details the application of Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of this molecule. The causality behind experimental choices and the logical synthesis of data from these orthogonal techniques are explained to provide a self-validating framework for analysis.
Introduction and Molecular Significance
This compound is a member of the quinoline family, a class of heterocyclic compounds widely researched for their diverse biological activities.[2][3] The presence of a fluorine atom at the C-8 position, a hydroxyl group at C-4, and an ethyl carboxylate group at C-3 creates a molecule with significant potential for chemical modification and biological interaction.[1] These derivatives are not only crucial in drug development but also find use as fluorescent probes and in material science.[1]
Given its role as a key building block, rigorous structural elucidation is essential. Spectroscopic analysis provides the definitive proof of structure, confirming the connectivity of atoms and the presence of key functional groups, thereby ensuring the integrity of subsequent synthetic steps and the reliability of biological assays.
Molecular Structure
The structural integrity of this compound is the foundation of its chemical reactivity and biological function. The numbering convention used throughout this guide is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides a detailed map of the proton environments within the molecule. The choice of a 400 MHz (or higher) spectrometer is crucial for achieving sufficient signal dispersion, especially in the aromatic region, to resolve the complex splitting patterns arising from proton-proton and proton-fluorine couplings.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons like -OH.
-
Solvent Selection: The choice of solvent can slightly alter chemical shifts. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-15 ppm.
Expected Data Interpretation: The spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl ester protons, and the hydroxyl proton. The fluorine atom at C-8 will introduce additional coupling to nearby protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | J ≈ 7.1 | 3H |
| -CH₂ (Ethyl) | ~4.3 | Quartet (q) | J ≈ 7.1 | 2H |
| H-5 | ~7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| H-6 | ~7.4 | Triplet (t) | J ≈ 8.0 | 1H |
| H-7 | ~7.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| H-2 | ~8.9 | Singlet (s) | - | 1H |
| -OH | ~12.0 | Broad Singlet (br s) | - | 1H |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon skeleton. It is particularly useful for identifying quaternary carbons and carbonyl groups, which are invisible in the ¹H NMR spectrum.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically used compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H instrument) spectrometer. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.
Expected Data Interpretation: The spectrum will display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbon attached to fluorine (C-8) will appear as a doublet due to ¹JCF coupling.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Features |
| -CH₃ (Ethyl) | ~14 | Aliphatic carbon |
| -CH₂ (Ethyl) | ~61 | Aliphatic carbon attached to oxygen |
| C-3 | ~108 | Olefinic carbon |
| C-4a | ~118 | Aromatic quaternary carbon |
| C-5 | ~125 | Aromatic CH |
| C-6 | ~124 | Aromatic CH |
| C-7 | ~120 | Aromatic CH |
| C-8a | ~140 | Aromatic quaternary carbon |
| C-2 | ~145 | Olefinic carbon adjacent to N |
| C-8 | ~150 (d) | Aromatic carbon attached to F (¹JCF ≈ 250 Hz) |
| C=O (Ester) | ~165 | Ester carbonyl |
| C-4 (-OH) | ~175 | Olefinic carbon attached to OH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4][5] The vibrational frequencies of bonds are highly characteristic, allowing for the confirmation of groups like hydroxyls, carbonyls, and aromatic rings.[6][7]
Experimental Protocol:
-
Sample Preparation: The KBr pellet method is a common and reliable choice.[8] A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of the pure KBr pellet or empty ATR crystal is taken first for subtraction.
Expected Data Interpretation: The FT-IR spectrum provides a molecular fingerprint. Key absorption bands are used to confirm the presence of the principal functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Assignment |
| O-H Stretch | 3400 - 3200 | Broad, strong | 4-Hydroxy group, intermolecular H-bonding |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, sharp | C-H bonds on the quinoline ring |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium, sharp | C-H bonds of the ethyl group |
| C=O Stretch (Ester) | 1725 - 1700 | Strong, sharp | Carbonyl of the ethyl carboxylate group |
| C=O Stretch (Keto tautomer) | 1660 - 1640 | Strong, sharp | 4-Oxo group of the quinoline ring |
| C=C/C=N Stretch | 1620 - 1450 | Multiple, medium-strong | Aromatic ring skeletal vibrations |
| C-O Stretch | 1300 - 1200 | Strong | Ester C-O bond |
| C-F Stretch | 1250 - 1000 | Strong | Carbon-Fluorine bond |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern gives corroborating evidence for the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, medium-sized molecule.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Data Interpretation: The primary goal is to identify the molecular ion peak, which confirms the molecular weight.
| Ion | Expected m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 236.0719 | Protonated molecular ion (C₁₂H₁₁FNO₃⁺). Confirms MW of 235.21.[9] |
| [M-C₂H₄+H]⁺ | 208.0406 | Loss of ethene from the ethyl group. |
| [M-OC₂H₅+H]⁺ | 190.0301 | Loss of the ethoxy radical. |
| [M-COOC₂H₅+H]⁺ | 162.0508 | Loss of the entire ethyl carboxylate group. |
Trustworthiness through Fragmentation: The fragmentation pattern acts as a self-validating system. The observed neutral losses (e.g., 28, 45, 73 Da) must correspond to plausible fragments of the proposed structure (e.g., C₂H₄, OC₂H₅, COOC₂H₅), thereby reinforcing the structural assignment made by NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π-system. The 4-hydroxyquinoline core is an extensive chromophore, and its absorption spectrum is characteristic of this class of compounds.[10]
Experimental Protocol:
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: The absorbance is measured over a range of approximately 200–500 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as a blank reference.
Expected Data Interpretation: The spectrum is expected to show multiple absorption bands characteristic of the quinoline ring system.
-
λ_max ~ 250-270 nm: This band can be attributed to π→π* transitions within the benzenoid part of the quinoline system.
-
λ_max ~ 330-350 nm: A longer wavelength absorption band is expected due to the extended conjugation involving the pyridinone ring and the carboxylate substituent.
The position and intensity of these bands can be sensitive to solvent polarity and pH, as these factors can influence the tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[10]
Synthesis of Spectroscopic Data: A Cohesive Structural Proof
No single technique provides a complete structural picture. The authoritative power of spectroscopic analysis comes from the logical integration of all data points. The workflow below illustrates how these orthogonal techniques converge to provide an unambiguous structural assignment.
Caption: Workflow for the integrated spectroscopic analysis and structure confirmation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. ajabs.org [ajabs.org]
- 6. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Quinoline Scaffolds: A Technical Guide to Enhancing Biological Activity
Introduction: The Quinoline Nucleus and the Transformative Power of Fluorine
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[2] Among the various chemical modifications, the introduction of fluorine atoms has emerged as a particularly powerful strategy for optimizing the drug-like properties of quinoline derivatives.[3]
Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's physicochemical and biological characteristics.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can alter the acidity and basicity of nearby functional groups, thereby affecting drug-receptor interactions and membrane permeability.[3] Furthermore, the exceptional strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, leading to improved pharmacokinetic profiles.[4] This guide provides an in-depth exploration of the effects of fluorine substitution on the biological activity of quinoline derivatives, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Impact of Fluorine Substitution on Biological Activity
Anticancer Activity: Sharpening the Cytotoxic Edge
The quest for novel anticancer agents has led to the extensive investigation of quinoline derivatives, with many exhibiting potent antiproliferative activity.[5] The strategic placement of fluorine atoms on the quinoline scaffold has been shown to significantly enhance this cytotoxicity. Fluorine's ability to modulate lipophilicity can improve the penetration of the molecule through cell membranes, increasing its intracellular concentration and access to therapeutic targets.[6] Additionally, fluorine can form strong electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of target proteins, thereby augmenting binding affinity and inhibitory potency.[6]
A notable mechanism of action for some anticancer fluoroquinolones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell cycle regulation.[4][7] Fluorine substitution can increase the activity of quinolones against mammalian topoisomerase II enzymes.[8] The structure-activity relationship (SAR) of these compounds is highly dependent on the position and number of fluorine substitutions. For instance, studies on fluorinated quinoline analogues against triple-negative breast cancer (TNBC) cells have demonstrated that substitutions at the meta and para positions of a phenyl ring attached to the quinoline core can lead to potent anticancer activity.[6]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | 3'-Fluoro | MDA-MB-468 | 4.0 | [6] |
| MCF7 | 10.5 | [6] | ||
| 6b | 4'-Fluoro | MDA-MB-468 | 5.0 | [6] |
| MCF7 | 11.0 | [6] | ||
| 6c | 2',4'-Difluoro | MDA-MB-468 | 8.0 | [6] |
| MCF7 | 27.0 | [6] | ||
| 6d | 3',4'-Difluoro | MDA-MB-468 | 4.0 | [6] |
| MCF7 | 12.0 | [6] | ||
| 10g | 7-(4-fluorobenzyloxy) | Various | < 1.0 | |
| Cisplatin | - | MDA-MB-468 | 5.0 |
Antimicrobial Activity: The Rise of the Fluoroquinolones
Perhaps the most well-known application of fluorinated quinolines is in the development of fluoroquinolone antibiotics.[9] The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal discovery that dramatically enhanced the antibacterial potency and spectrum of activity.[9] This substitution increases the inhibition of DNA gyrase, a primary target in Gram-negative bacteria, and improves cell membrane permeability.[9]
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[11] Topoisomerase IV is involved in the decatenation of daughter chromosomes following DNA replication.[9] By stabilizing the enzyme-DNA complex, fluoroquinolones trap these enzymes, leading to double-strand breaks in the bacterial DNA and subsequent cell death.[10][12] The primary target in Gram-negative bacteria is typically DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[9]
The SAR for fluoroquinolones is well-established. A cyclopropyl group at the N-1 position often confers broad-spectrum activity, while various substituents at the C-7 position, typically a piperazine ring, influence the antibacterial spectrum and pharmacokinetic properties.[13]
| Fluoroquinolone | Target Bacteria | MIC Range (mg/L) | Reference |
| Ciprofloxacin | Escherichia coli | <0.03 - 0.5 | [7] |
| Staphylococcus aureus | <0.03 - 1.0 | [7] | |
| Pseudomonas aeruginosa | 0.5 - 2.0 | [7] | |
| Levofloxacin | Gram-positive bacteria | Generally lower than Ciprofloxacin | [14] |
| Moxifloxacin | Gram-positive bacteria | Generally lower than Ciprofloxacin | [14] |
| Gatifloxacin | Gram-positive bacteria | Generally lower than Ciprofloxacin | [14] |
Antimalarial Activity: A Renewed Hope Against Resistance
Quinolines have a long history in the fight against malaria, with quinine being one of the oldest and most well-known antimalarial drugs. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective therapeutic agents. Fluorine substitution has been explored as a strategy to enhance the antiplasmodial activity of quinoline derivatives.[15] The introduction of fluorine can increase the lipophilicity of the molecule, which may lead to better accumulation of the drug in the parasite's food vacuole, a key site of action for many antimalarial drugs.[16]
Studies have shown that fluorinated quinolones can exhibit potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[17][18] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase in the parasite's apicoplast, a non-photosynthetic plastid essential for parasite survival.[19]
| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Ciprofloxacin | 3D7 (CQ-sensitive) | >10 | [17] |
| NF54-R (CQ-resistant) | >10 | [17] | |
| Trovafloxacin | 3D7 (CQ-sensitive) | 6.7 ± 1.2 | [17] |
| NF54-R (CQ-resistant) | 8.0 ± 1.1 | [17] | |
| Grepafloxacin | 3D7 (CQ-sensitive) | 4.8 ± 0.6 | [17] |
| NF54-R (CQ-resistant) | 5.8 ± 0.8 | [17] | |
| 5'-Fluoroamodiaquine | K1 (CQ-resistant) | Similar to Amodiaquine | [15] |
| 2',6'-Difluoroamodiaquine | K1 (CQ-resistant) | Similar to Amodiaquine | [15] |
Part 2: Key Methodologies in Fluoroquinoline Research
Synthesis of a Representative 6-Fluoroquinoline Derivative
The synthesis of fluoroquinolones often involves multi-step procedures. A common strategy for constructing the core 6-fluoroquinoline structure is through the Gould-Jacobs reaction or variations thereof, starting from a suitably substituted fluoroaniline. The following protocol outlines a general approach for the synthesis of a key intermediate, ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a precursor for many potent fluoroquinolone antibiotics.
Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Step 1: Condensation of 3,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)
-
In a round-bottom flask, combine 3,4-difluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically at 100-120°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate, diethyl 2-((3,4-difluorophenyl)amino)methylenemalonate, can be isolated, often as a solid that precipitates upon cooling.
-
-
Step 2: Cyclization to the 4-Hydroxyquinoline Ester
-
Add the product from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to a high temperature, typically 240-260°C, to induce thermal cyclization.
-
The resulting ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate will precipitate upon cooling. The product can be collected by filtration and washed with a suitable solvent like hexane.
-
-
Step 3: N-Alkylation with Cyclopropylamine
-
This step is often carried out in a subsequent reaction. However, a more direct route involves reacting the initial fluoroaniline with a cyclopropylamine derivative of the malonate. A more common approach is to first synthesize the quinolone core and then introduce the N-1 substituent. For the synthesis of the title compound, a more direct multi-step synthesis starting from 2,4,5-trifluorobenzoic acid is often employed in industrial settings. A key step in many lab-scale syntheses of related compounds involves the reaction of a 7-chloro-6-fluoroquinolone intermediate with cyclopropylamine.
-
-
Step 4: A Representative One-Pot Synthesis of a Related Intermediate [6]
-
Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C. Then, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene.
-
Enamine Formation: Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours.
-
Cyclization: After completion, add cyclopropylamine to the reaction mixture at room temperature and stir for 1 hour.
-
Ring Closure: Add potassium carbonate and N,N-dimethylformamide (DMF) to the mixture at room temperature.
-
Heating and Isolation: Increase the temperature to 120-125°C and stir for 4 hours. After completion, cool the reaction mass and quench into ice water to precipitate the product, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][20] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.[20]
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[17]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the fluorinated quinoline compounds in the culture medium.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[17]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[18][20]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Part 3: Visualizing Mechanisms and Processes
Mechanism of Action of Fluoroquinolones
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.
Drug Discovery and Development Workflow for Quinolone-Based Therapeutics
References
- 1. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibacterial activity of fluoroquinolones local clinical isolates from a referral center in Riyadh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of fluoroquinolones and other antibiotics on 1,116 clinical gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Solubility and stability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide on the Solubility and Stability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile chemical intermediate of significant interest in pharmaceutical research and development.[1] Its structure, featuring a fluoroquinolone core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2] The fluorine substitution at the 8-position can notably influence the compound's biological activity and physicochemical properties.[2][3] Furthermore, its fluorescent properties have led to its use in biological imaging applications.[2]
This guide provides a comprehensive overview of the solubility and stability of this compound. As a Senior Application Scientist, the focus extends beyond presenting established data to include field-proven insights and detailed experimental protocols. This will enable researchers to both understand the compound's intrinsic properties and effectively generate the necessary data for their specific applications, from early-stage discovery to formulation development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use. The key identifiers and properties are summarized in the table below. The recommended storage condition of 0-8°C suggests a potential sensitivity to thermal stress.[1][2]
| Property | Value | Source |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1][2][4] |
| CAS Number | 63010-69-5 | [1][2][5] |
| Molecular Formula | C12H10FNO3 | [1][2][5][6] |
| Molecular Weight | 235.21 g/mol | [2][5][6] |
| IUPAC Name | ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | [5] |
| Storage Conditions | 0-8°C | [1][2] |
Solubility Profile
While some sources describe the compound as having "favorable solubility," specific quantitative data is scarce in publicly available literature.[1] The solubility of a compound is a critical parameter that influences its reactivity in synthesis, its bioavailability in biological assays, and its formulation possibilities. The structure of this compound, which includes a polar 4-hydroxyquinoline core and a more nonpolar ethyl ester group, suggests a moderate solubility in a range of organic solvents.
Expected pH-Dependent Solubility
The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-oxo form. Furthermore, the quinoline ring system possesses a basic nitrogen atom, while the 4-hydroxy group is weakly acidic. This amphoteric nature implies that the compound's solubility is likely to be pH-dependent. At lower pH, the quinoline nitrogen can be protonated, increasing aqueous solubility. Conversely, at higher pH, the hydroxyl group can be deprotonated, also leading to increased solubility.[7] A solubility minimum would be expected around the isoelectric point.
Experimental Protocol for Determining Solvent Solubility
To address the lack of specific data, a robust experimental approach is necessary. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Caption: Workflow for Solubility Determination
Stability Profile
The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and application. The recommended storage at 0-8°C suggests that the compound may be prone to degradation at ambient temperatures.[1][2]
Forced Degradation Studies
Forced degradation, or stress testing, is a series of studies that intentionally degrade a compound to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and for predicting the compound's shelf-life.[8]
The primary degradation pathways to investigate for this compound are hydrolysis, oxidation, thermal degradation, and photolysis.
Hydrolytic Stability
The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol.[9][10]
-
Acid-Catalyzed Hydrolysis: This reaction is typically performed in the presence of a strong acid like HCl.[8] The mechanism is the reverse of Fischer esterification.[10]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[10]
Experimental Protocol:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples from acidic and basic conditions before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Oxidative Stability
Oxidation can occur when the compound is exposed to oxidizing agents.
Experimental Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at various time points to monitor for degradation.
Thermal Stability
The recommended storage temperature of 0-8°C suggests that thermal degradation is a concern.[1][2]
Experimental Protocol:
-
Store the solid compound in a controlled temperature oven (e.g., 60°C).
-
Store a solution of the compound at the same elevated temperature.
-
Analyze samples at various time points to assess the extent of degradation.
Photostability
Studies on related fluoroquinolone compounds have shown that a fluorine atom at the 8-position can make the molecule susceptible to degradation upon exposure to UVA light.[2][3][11] This photodegradation can lead to a decrease in biological activity and an increase in cytotoxicity.[2][3] In contrast, an 8-methoxy substitution tends to enhance photostability.[12][13]
Experimental Protocol (ICH Q1B guidelines):
-
Expose the solid compound and a solution of the compound to a light source that provides both cool white fluorescent and near-ultraviolet light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples to quantify any photodegradation.
Caption: Forced Degradation Workflow
Conclusion
This compound is a valuable building block in medicinal chemistry. While its general utility is recognized, a detailed public record of its solubility and stability is lacking. This guide has synthesized the available information, drawing parallels from structurally related compounds, to provide a scientifically grounded perspective on its likely properties. The fluorine atom at the 8-position is a key structural feature that may predispose the molecule to photolytic degradation. The presence of an ethyl ester group indicates a susceptibility to hydrolysis under both acidic and basic conditions.
For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability profiles of this compound under the specific conditions relevant to their work. The protocols provided herein offer a robust framework for generating this critical data, ensuring the integrity of experimental results and facilitating the development of stable formulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate for Cell Culture Applications
Abstract: This comprehensive guide provides a detailed protocol for the solubilization and preparation of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate for use in in vitro cell-based assays. We address the critical aspects of solvent selection, cytotoxicity considerations, and the step-by-step preparation of high-concentration stock solutions and final working dilutions. The methodologies outlined herein are designed to ensure compound stability, experimental reproducibility, and scientific integrity for researchers in pharmacology and drug development.
Introduction: The Importance of Proper Solubilization
This compound is a quinoline derivative, a class of compounds extensively researched for their potential therapeutic applications, including antimicrobial and antiproliferative activities.[1][2] The accuracy and reproducibility of in vitro experiments using this and similar hydrophobic compounds are fundamentally dependent on proper dissolution. Inadequate solubilization can lead to compound precipitation in culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
This document provides a field-proven methodology for dissolving this compound, focusing on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent and outlining the necessary steps to minimize solvent-induced cytotoxicity.
Physicochemical Properties & Solubility Profile
A precise understanding of the compound's properties is essential for accurate stock solution preparation.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1] |
| CAS Number | 63010-69-5 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1] |
| Molecular Weight | 235.21 g/mol | [1] |
| Appearance | Solid powder | [1] |
Solubility: Like many quinoline derivatives, this compound is expected to have low solubility in aqueous solutions such as water or phosphate-buffered saline (PBS). It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4] For cell culture applications, DMSO is the recommended solvent due to its high solubilizing power and compatibility with most cell lines at low concentrations.[5][6]
Solvent Selection & Cytotoxicity Considerations
The introduction of any organic solvent into a cell culture system can potentially affect the experimental outcome, even at concentrations that do not induce overt cytotoxicity.[5] Therefore, the choice of solvent and its final concentration are critical parameters.
Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for dissolving hydrophobic compounds for cell-based assays.[5] However, it is not biologically inert. At higher concentrations, DMSO can induce cell stress, differentiation, and toxicity.[7]
Core Principle: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.5% , with a target of <0.1% for sensitive cell lines or long-term incubation experiments.[6][8] It is imperative to include a vehicle control (culture medium containing the same final concentration of DMSO as the experimental wells) in every experiment to account for any solvent-induced effects.[5][9]
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Concentrations above 1-2% are often cytotoxic.[5][10] |
| Ethanol | 0.1% - 1.0% | Generally less toxic than DMSO but may not be as effective for solubilizing highly hydrophobic compounds.[7][11] |
Experimental Protocols
These protocols provide a self-validating system for preparing the compound, from a primary stock solution to the final working concentration. All steps involving cell culture should be performed in a sterile environment using aseptic techniques.[12]
Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration, non-aqueous stock solution. This approach allows for minimal volumes of DMSO to be added to the final culture medium.
Materials:
-
This compound powder (MW: 235.21)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Pre-Handling: Gently tap the vial containing the compound powder to ensure all material is at the bottom.
-
Calculation: Determine the mass of the compound required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 235.21 g/mol = 11.76 mg
-
-
Weighing: Accurately weigh approximately 11.76 mg of the compound and place it into a sterile vial. Record the exact weight.
-
Solubilization:
-
Recalculate the exact volume of DMSO needed based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 235.21 (mg/mmol)] / 50 (mmol/mL)
-
Add the calculated volume of 100% DMSO to the vial.
-
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional): If required for a specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).[9]
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8] This is a critical step to prevent degradation from repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Storage: Store the aliquots protected from light at -80°C for long-term stability (months to years) or at -20°C for shorter-term storage (weeks to months).[8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the primary stock into the final cell culture medium. A stepwise dilution process is recommended to prevent the compound from precipitating out of solution when transferred from a high-DMSO environment to an aqueous one.[8]
Example: Preparing a 10 µM final concentration from a 50 mM stock:
-
Thaw Stock: Thaw a single aliquot of the 50 mM primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the primary stock in sterile, complete cell culture medium. For example, add 2 µL of the 50 mM stock to 998 µL of medium to create a 100 µM intermediate solution.
-
Vortex or pipette gently immediately after adding the stock to the medium to ensure rapid mixing.
-
-
Final Dilution:
-
Add the required volume of the intermediate solution (or primary stock for a direct dilution) to the culture wells containing cells and medium.
-
To achieve a final concentration of 10 µM from a 100 µM intermediate solution in a well containing 1 mL of medium, you would add 100 µL of the 100 µM solution.
-
-
Final DMSO Concentration Check:
-
The final DMSO concentration in the well will be 0.1% (from the 100 µM intermediate) plus the negligible amount from the initial stock dilution. This is well within the safe limit of <0.5%.
-
Calculation: (Final Compound Conc. / Stock Compound Conc.) x Stock Solvent Conc. = Final Solvent Conc.
-
(10 µM / 50,000 µM) x 100% = 0.02% DMSO (if diluting directly).
-
Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to final cell treatment.
Caption: Workflow for preparing stock and working solutions.
Safety, Handling, and Storage
-
Safety: Always consult the Safety Data Sheet (SDS) before handling.[3] Quinoline derivatives may be toxic if swallowed and can cause skin and eye irritation.[13] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.
-
Handling: DMSO is an aprotic solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Storage:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols: Evaluating Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a Prolyl Hydroxylase (PHD) Inhibitor for In Vitro Angiogenesis Studies
Abstract
This technical guide provides a comprehensive framework for investigating the biological activity of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Based on its structural features, this compound is hypothesized to function as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. Inhibition of PHDs stabilizes the alpha subunit of HIF-1, a master transcriptional regulator that orchestrates the cellular response to hypoxia, including the promotion of angiogenesis.[1][2] This guide details a series of integrated in vitro assays designed to test this hypothesis, moving from the molecular target to a key functional cellular outcome. We present detailed protocols for assessing the compound's effect on HIF-1α stabilization in cell culture, followed by its impact on endothelial cell proliferation, migration, and tube formation—the cardinal steps of angiogenesis.[3] These protocols are designed for researchers in drug discovery and cell biology to rigorously evaluate the pro-angiogenic potential of this compound and similar quinoline-based compounds.[4]
Scientific Rationale: The PHD-HIF-1α Axis as a Therapeutic Target
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by a family of 2-oxoglutarate-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD2).[1] PHDs hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.
In hypoxic conditions, the oxygen-dependent activity of PHDs is suppressed. HIF-1α is no longer hydroxylated, allowing it to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This active heterodimer binds to Hypoxia Response Elements (HREs) in the promoters of target genes, upregulating proteins critical for adaptation to low oxygen, such as Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.
Pharmacological inhibition of PHDs with small molecules can mimic the hypoxic state by preventing HIF-1α hydroxylation even in the presence of oxygen. This strategy is a promising therapeutic avenue for conditions where enhanced angiogenesis is beneficial, such as ischemic diseases and wound healing.[2][5] this compound, a quinoline carboxylic acid derivative, shares structural motifs with known PHD inhibitors, making it a compelling candidate for investigation.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - American Chemical Society - Figshare [acs.figshare.com]
Application Note: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a "Turn-On" Fluorescent Probe for Metal Ion Detection
Introduction
Fluorescent probes are indispensable tools in a myriad of scientific disciplines, including biomedical research, environmental monitoring, and drug discovery.[1] They offer high sensitivity, selectivity, and the ability to monitor dynamic processes in real-time.[1] Quinoline derivatives, in particular, have garnered significant attention as versatile fluorophores for the development of chemosensors.[2] Their unique photophysical properties, combined with their capacity to form stable complexes with metal ions, make them ideal candidates for creating highly specific and sensitive probes.[3]
This application note provides a comprehensive guide to the use of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a fluorescent probe for the detection of metal ions. The core structure of this molecule, an 8-hydroxyquinoline, is a well-established platform for metal ion sensing.[3] The underlying principle of detection for many 8-hydroxyquinoline-based probes is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In its free form, the 8-hydroxyquinoline moiety is often weakly fluorescent due to an efficient ESIPT process from the hydroxyl group to the quinoline nitrogen. Upon chelation with a metal ion, this non-radiative decay pathway is blocked, leading to a significant enhancement in fluorescence intensity, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF) or a "turn-on" response.[3]
While this compound is recognized for its fluorescent properties and utility in biochemical assays, detailed photophysical data and specific protocols for its use as a metal ion probe are not extensively documented in publicly available literature.[4] Therefore, this guide will provide a framework for the initial characterization of this probe and a detailed protocol for its application in the detection of a representative trivalent metal ion, Aluminum (Al³⁺), a common target for quinoline-based sensors.[5][6]
Physicochemical Properties
| Property | Value | Source |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [4] |
| CAS Number | 63010-69-5 | [4] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [4] |
| Molecular Weight | 235.21 g/mol | [4] |
| Storage Conditions | Store at 0-8°C | [4] |
Proposed Mechanism of Action
The fluorescence sensing mechanism of this compound for metal ions is predicated on the principles of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).
Caption: Proposed mechanism of fluorescence enhancement.
Experimental Protocols
Part 1: Characterization of Photophysical Properties
Materials and Reagents:
-
This compound
-
Spectroscopy grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Protocol 1.1: Determination of Absorption and Emission Spectra
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution (e.g., 1 mM in ethanol).
-
Prepare a Working Solution: Dilute the stock solution to a concentration suitable for fluorescence measurements (e.g., 10 µM).
-
Record UV-Vis Absorption Spectrum: Using the UV-Vis spectrophotometer, scan the absorption spectrum of the working solution from 250 nm to 500 nm to determine the wavelength(s) of maximum absorbance (λmax).
-
Record Fluorescence Emission Spectrum: In the spectrofluorometer, excite the working solution at the determined λmax. Record the emission spectrum over a range starting from approximately 20 nm above the excitation wavelength to around 600 nm. The wavelength of maximum emission is the λem.
-
Record Fluorescence Excitation Spectrum: Set the emission wavelength to the determined λem and scan the excitation wavelengths from 250 nm up to the emission wavelength. The resulting spectrum should resemble the absorption spectrum and confirm the optimal excitation wavelength.
Part 2: Application as a Fluorescent Probe for Al³⁺ Detection
This protocol details the use of this compound for the detection of Al³⁺ ions.
Materials and Reagents:
-
Stock solution of this compound (1 mM in ethanol)
-
Stock solution of AlCl₃ (10 mM in deionized water)
-
Stock solutions of other metal salts for selectivity testing (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc., at 10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrofluorometer and quartz cuvettes
Protocol 2.1: Selectivity Screening
-
Prepare Probe Solution: In a series of cuvettes, add the appropriate volume of buffer solution. Then, add the probe stock solution to achieve a final concentration of 10 µM in each cuvette.
-
Add Metal Ions: To each cuvette (except for a blank containing only the probe), add a specific amount (e.g., 5 equivalents) of a different metal ion stock solution.
-
Incubate: Gently mix and allow the solutions to incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for complexation.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the predetermined optimal excitation wavelength.
-
Analyze: Compare the fluorescence intensity of the solutions containing different metal ions to that of the blank. A significant increase in fluorescence in the presence of a particular ion indicates selectivity.
Protocol 2.2: Fluorescence Titration for Sensitivity Determination
-
Prepare Solutions: In a series of cuvettes, prepare solutions containing a fixed concentration of the probe (e.g., 10 µM) in buffer.
-
Incremental Addition of Al³⁺: Add increasing concentrations of the Al³⁺ stock solution to the cuvettes, ranging from 0 to several equivalents relative to the probe concentration.
-
Incubate and Measure: After each addition, mix thoroughly, incubate, and record the fluorescence emission spectrum.
-
Plot Data: Plot the fluorescence intensity at the λem against the concentration of Al³⁺.
Caption: Experimental workflow for metal ion detection.
Data Analysis and Interpretation
1. Determination of the Limit of Detection (LOD)
The LOD can be calculated from the fluorescence titration data using the following equation:[7]
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (the fluorescence intensity of the probe solution without any added metal ion).
-
k is the slope of the linear portion of the plot of fluorescence intensity versus the concentration of the metal ion at low concentrations.[7]
To determine σ, measure the fluorescence intensity of at least ten blank samples. For k, plot the initial data points from the titration experiment and determine the slope of the linear regression line.[8][9]
2. Calculation of the Binding Constant (Kₐ)
The binding constant (Kₐ), which indicates the affinity of the probe for the metal ion, can be determined from the fluorescence titration data. Assuming a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be used:
1 / (F - F₀) = 1 / (Kₐ * (Fmax - F₀) * [M]) + 1 / (Fmax - F₀)
Where:
-
F₀ is the fluorescence intensity of the free probe.
-
F is the fluorescence intensity at a given metal ion concentration.
-
Fmax is the maximum fluorescence intensity upon saturation with the metal ion.
-
[M] is the concentration of the metal ion.
-
Kₐ is the binding constant.
A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be calculated as the ratio of the intercept to the slope.[10]
Alternatively, for quenching data, the Stern-Volmer equation can be applied.[11][12][13]
Troubleshooting and Considerations
-
Solvent Effects: The photophysical properties of quinoline derivatives can be sensitive to the solvent environment.[14] It is crucial to perform characterization and experiments in the same solvent system that will be used for the final application.
-
pH Sensitivity: The protonation state of the quinoline nitrogen can affect its fluorescence.[9] Therefore, it is important to use a buffer system to maintain a constant pH throughout the experiments.
-
Inner Filter Effect: At high concentrations, the probe or the probe-metal complex may absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. It is advisable to work with dilute solutions to minimize this effect.
-
Photostability: Assess the photostability of the probe by exposing a sample to the excitation light for an extended period and monitoring any decrease in fluorescence intensity.
This compound presents a promising scaffold for the development of a "turn-on" fluorescent probe for metal ion detection, leveraging the well-established CHEF and ESIPT inhibition mechanisms of the 8-hydroxyquinoline core. This application note provides a comprehensive framework for the initial characterization of its photophysical properties and a detailed protocol for its application in detecting Al³⁺. By following these guidelines, researchers can effectively validate and utilize this probe for sensitive and selective metal ion analysis in various scientific applications.
References
-
BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem.
-
ResearchGate. (2019). Fluorescence assays: limit of detection. ResearchGate.
-
The Royal Society of Chemistry. (n.d.). The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry.
-
ECHEMI. (n.d.). The calculation of the detection limited LOD. ECHEMI.
-
ResearchGate. (2019). How to calculate the binding constant of a ligand using intrinsic tryptophan fluorescence method (295/340nm)?. ResearchGate.
-
ResearchGate. (2014). How do you calculate the number of binding sites and the binding constant using the Stern-Volmer equation?. ResearchGate.
-
Wasatch Photonics. (n.d.). LOD in Fluorescence. Wasatch Photonics.
-
BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. BenchChem.
-
University of Pisa. (n.d.). Spectrofluorimetric Analysis of the Binding of a Target Molecule to Serum Albumin: Tricky Aspects and Tips.
-
LCGC International. (n.d.). The Limit of Detection.
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
-
Photochemical & Photobiological Sciences. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.
-
MDPI. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
-
MDPI. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
-
PubMed Central. (2014). Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin.
-
The Royal Society of Chemistry. (2015). A new fluorescent sensor for selective detection of Al(III) based on a Quinoline Platform.
-
University of Pisa. (n.d.). ReviewBSA_binding_fluorescence.docx.
-
PubMed Central. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
-
Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
-
ResearchGate. (2011). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms.
-
PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
-
CymitQuimica. (n.d.). This compound.
-
Korea Science. (2020). A Quinoline carboxamide based Fluorescent Probe's Efficient Recognition of Aluminium Ion and its Application for Real Time Monitoring.
-
OUCI. (n.d.). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in ….
References
- 1. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A Quinoline carboxamide based Fluorescent Probe's Efficient Recognition of Aluminium Ion and its Application for Real Time Monitoring -Textile Coloration and Finishing | Korea Science [koreascience.kr]
- 6. A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in … [ouci.dntb.gov.ua]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. wasatchphotonics.com [wasatchphotonics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 13. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in Cancer Research: A Prospective Guide
A Note to the Researcher: Publicly available research specifically detailing the anticancer applications of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is limited at this time. This document, therefore, serves as a prospective guide based on the well-documented anticancer properties of the broader quinoline and fluoroquinolone chemical classes. The protocols and mechanistic discussions herein are based on established methodologies for evaluating novel anticancer agents and the known activities of structurally related compounds.[1][2]
Introduction: The Promise of a Novel Quinoline Derivative
This compound is a member of the quinoline family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer effects.[3][4] The quinoline scaffold is a key structural component in numerous approved drugs and clinical candidates. The unique electronic properties conferred by the fluorine atom at the 8-position, combined with the 4-hydroxy and 3-carboxylate moieties, make this compound a compelling candidate for investigation as a novel therapeutic agent in oncology.[5] This guide provides a comprehensive overview of the potential applications of this compound in cancer research and detailed protocols for its evaluation.
Hypothesized Mechanism of Action: Targeting Key Cancer Pathways
Based on the known mechanisms of related quinoline derivatives, this compound may exert its anticancer effects through multiple pathways. A plausible hypothesis is the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.[2][6] The compound could potentially trigger the intrinsic apoptotic pathway through the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Visualizing the Hypothesized Apoptotic Pathway
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Experimental Protocols for In Vitro Evaluation
The initial assessment of a novel anticancer compound involves a series of robust and reproducible in vitro assays to determine its cytotoxic and apoptotic effects on cancer cell lines.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of Detection:
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis detection.
Detailed Steps:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: Hypothetical Cytotoxicity Data
The following table illustrates how the IC50 values for this compound could be presented for different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 22.5 |
| HCT116 | Colon Cancer | 48 | 18.7 |
| HeLa | Cervical Cancer | 48 | 25.1 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for its initial in vitro characterization. Future studies should focus on elucidating its precise molecular targets and signaling pathways. Further investigation into its efficacy in in vivo cancer models will be crucial to validate its therapeutic potential. The exploration of this and other quinoline derivatives continues to be a vibrant and important area of cancer research.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Activity of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate derivatives. This document offers detailed protocols, explains the scientific rationale behind experimental choices, and presents data in a clear, comparative format.
Introduction: The Enduring Potential of Quinolone Scaffolds
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and potent bactericidal effects. Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to cell death.[1] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, is critical for this activity.[2]
The introduction of a fluorine atom at the C-6 or C-8 position, creating fluoroquinolones, significantly enhances cell penetration and gyrase inhibition.[3] Specifically, the 8-fluoro substitution has been shown to influence the planar configuration of the molecule, which can impact its interaction with the enzyme-DNA complex.[4] this compound serves as a versatile scaffold for the development of novel antimicrobial agents. By modifying the substituent at the N-1 position, a diverse library of compounds can be synthesized and evaluated for their antimicrobial efficacy.
This guide provides a robust framework for the synthesis of this core scaffold via the Gould-Jacobs reaction and subsequent derivatization, followed by detailed protocols for the determination of their antimicrobial activity through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
PART 1: Synthesis of this compound and its N-1 Substituted Derivatives
The synthesis of the quinolone core is efficiently achieved through the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline ring system.[1][5][6] This is followed by N-alkylation to introduce diversity at the N-1 position, a key determinant of antibacterial potency.[7]
Protocol 1.1: Synthesis of this compound (Gould-Jacobs Reaction)
This protocol outlines the synthesis of the core scaffold from 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents). Heat the mixture to 110-130°C for 1-2 hours with stirring. The reaction progression can be monitored by observing the distillation of ethanol, the byproduct of the condensation reaction.
-
Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Heat the mixture to reflux (approximately 250-260°C) and maintain at this temperature for 15-30 minutes. This high temperature is crucial for the intramolecular cyclization that forms the quinoline ring.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solvent. Add diethyl ether to facilitate further precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove residual solvent and impurities.
-
Drying: Dry the purified product in a vacuum oven. The final product should be a crystalline solid.
Causality Behind Experimental Choices:
-
High-Boiling Point Solvent: The use of a high-boiling point solvent like Dowtherm A is critical to achieve the high temperature required for the thermal cyclization step of the Gould-Jacobs reaction.[1]
-
Excess DEEM: A slight excess of DEEM can be used to ensure the complete consumption of the aniline starting material.
-
Diethyl Ether Wash: Diethyl ether is used for washing as the product has low solubility in it, while the high-boiling solvent and any remaining starting materials are more soluble, allowing for effective purification.
Protocol 1.2: N-1 Alkylation/Arylation of this compound
This protocol describes the introduction of various substituents at the N-1 position, a key modification for enhancing antimicrobial activity.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
A base (e.g., potassium carbonate, sodium hydride)
-
Alkyl or aryl halide (e.g., ethyl iodide, cyclopropyl bromide, benzyl chloride)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents) to the solution and stir at room temperature for 30-60 minutes. This step deprotonates the nitrogen at the N-1 position, making it nucleophilic.
-
Alkylation/Arylation: Add the desired alkyl or aryl halide (1.1-1.5 equivalents) to the reaction mixture. The reaction can be stirred at room temperature or gently heated (e.g., 50-80°C) to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-1 substituted derivative.
Expertise & Experience:
The choice of base and solvent is critical for the success of the N-alkylation reaction. A strong, non-nucleophilic base like sodium hydride in an aprotic solvent like DMF is often effective. However, for less reactive halides, a milder base like potassium carbonate may be sufficient and easier to handle. The reaction temperature should be optimized to balance reaction rate and potential side reactions.
PART 2: Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an appropriate agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will result in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Trustworthiness of the Protocol:
The inclusion of growth and sterility controls is essential for validating the results. The growth control ensures that the bacteria are viable and capable of growth in the test medium, while the sterility control confirms that the medium is not contaminated. Adherence to standardized inoculum concentrations and incubation conditions ensures reproducibility.
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plate from the MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto an agar plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
PART 3: Data Presentation and Interpretation
Representative Antimicrobial Activity Data
The following table summarizes hypothetical MIC and MBC values for a series of N-1 substituted this compound derivatives against common bacterial pathogens.
| Derivative | R-group at N-1 | MIC (µg/mL) vs. S. aureus ATCC 29213 | MBC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MBC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. P. aeruginosa ATCC 27853 | MBC (µg/mL) vs. P. aeruginosa ATCC 27853 |
| 1 | -H | 16 | 32 | 32 | >64 | 64 | >64 |
| 2 | -CH₃ | 8 | 16 | 16 | 32 | 32 | 64 |
| 3 | -CH₂CH₃ | 4 | 8 | 8 | 16 | 16 | 32 |
| 4 | -cyclopropyl | 1 | 2 | 2 | 4 | 8 | 16 |
| 5 | -benzyl | 8 | 16 | 16 | 32 | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 1 | 0.25 | 0.5 | 1 | 2 |
Interpretation of Results:
The MBC/MIC ratio is a useful indicator of the bactericidal or bacteriostatic nature of an antimicrobial agent. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
PART 4: Mechanism of Action and Structure-Activity Relationship
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
This compound derivatives, like other fluoroquinolones, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.[1]
The proposed mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA. The quinolone molecule intercalates into the DNA at the site of cleavage and stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands.[8] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. A magnesium ion bridge between the C3-carboxyl and C4-keto groups of the quinolone and specific amino acid residues in the enzyme's active site is crucial for this interaction.[1][5]
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Antimicrobial Activities and Mode of Flavonoid Actions [mdpi.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Interactions between fluoroquinolones, Mg2+, DNA and DNA gyrase, studied by phase partitioning in an aqueous two-phase system and by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone-DNA Interaction: Sequence-Dependent Binding to Single-Stranded DNA Reflects the Interaction within the Gyrase-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Quinolones in Topoisomerase Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of quinolones to inhibit topoisomerase activity. This document delves into the underlying mechanisms of action and provides detailed, field-proven protocols for key assays to characterize quinolone-topoisomerase interactions.
Introduction: The Critical Role of Topoisomerases and Quinolone-Mediated Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA that arise during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] These enzymes function by transiently cleaving DNA strands, allowing for the passage of another strand through the break, and then resealing the cleaved DNA.[3] In bacteria, the type II topoisomerases, DNA gyrase and topoisomerase IV, are vital for maintaining DNA supercoiling and decatenating newly replicated chromosomes, respectively.[3][4]
Quinolones are a major class of synthetic antibacterial agents that exert their bactericidal effects by targeting these bacterial type II topoisomerases.[3][5][6] Unlike inhibitors that block the catalytic activity of an enzyme, quinolones act as "topoisomerase poisons."[3][6] They achieve this by binding to the enzyme-DNA complex and stabilizing the transient double-strand break, forming a ternary quinolone-topoisomerase-DNA complex.[3][7][8] This stabilized "cleavage complex" is a lethal lesion that can lead to replication fork collapse and the generation of permanent double-strand breaks, ultimately triggering cell death.[3][7][9]
Understanding the nuances of this mechanism is paramount for the development of new quinolone-based therapeutics and for overcoming the growing challenge of antibiotic resistance. The following sections provide detailed protocols to investigate and quantify the inhibitory effects of quinolones on topoisomerase function.
Mechanism of Action: A Visual Guide
Quinolones bind to a pocket at the interface of the topoisomerase and the cleaved DNA.[3] This interaction physically obstructs the religation of the DNA strands, effectively trapping the enzyme in a covalent complex with the DNA. The bactericidal activity of quinolones is directly linked to the formation and stabilization of these toxic cleavage complexes.[5][6]
Caption: Quinolone mechanism of action on bacterial type II topoisomerases.
In Vitro Enzymatic Assays: Protocols and Methodologies
Directly assessing the impact of quinolones on purified topoisomerase enzymes is a cornerstone of their characterization. The following protocols detail the most common in vitro assays.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a process that is inhibited by quinolones. The different topological forms of the DNA (supercoiled, relaxed, and nicked) can be resolved by agarose gel electrophoresis.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components per 20 µL reaction:
-
5X DNA Gyrase Reaction Buffer: 4 µL
-
Relaxed pBR322 DNA (0.5 µg/µL): 0.4 µL (final concentration 10 µg/mL)
-
ATP (10 mM): 2 µL (final concentration 1 mM)
-
Nuclease-free water: to a final volume of 18 µL (after addition of enzyme and compound)
-
-
Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the test quinolone compound at various concentrations (a solvent control, e.g., DMSO, must be included).
-
Add 1 µL of purified DNA gyrase (e.g., E. coli DNA gyrase, typically 1-2 units).
-
-
Incubation:
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye (containing SDS and EDTA).
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction volume onto a 1% agarose gel in TBE buffer.
-
Run the gel at 5-10 V/cm until the dye front has migrated approximately two-thirds of the gel length.[1]
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (0.5 µg/mL) or a safer alternative like SYBR Safe.
-
Visualize the DNA bands under UV transillumination.[1]
-
The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of gyrase activity will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
-
Data Interpretation:
| Band Migration | DNA Topology | Interpretation |
| Fastest | Supercoiled | Full gyrase activity |
| Slowest | Relaxed/Nicked | Inhibited gyrase activity |
Topoisomerase IV Decatenation Assay
This assay evaluates the ability of topoisomerase IV to separate interlinked, catenated DNA circles (kinetoplast DNA or kDNA) into individual circular molecules. Quinolones inhibit this decatenation activity.
Protocol: Topoisomerase IV Decatenation Inhibition Assay
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components per 20 µL reaction:
-
10X Topoisomerase IV Reaction Buffer: 2 µL
-
Kinetoplast DNA (kDNA) (200 ng/µL): 1 µL (final concentration 10 µg/mL)
-
ATP (10 mM): 2 µL (final concentration 1 mM)
-
Nuclease-free water: to a final volume of 18 µL
-
-
Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the test quinolone compound at various concentrations.
-
Add 1 µL of purified topoisomerase IV (e.g., E. coli or S. aureus Topo IV, typically 1-2 units).
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Catenated kDNA remains in the well, while decatenated circles migrate into the gel.[10]
-
-
Visualization and Analysis:
-
Stain and visualize the gel as described for the supercoiling assay.
-
Inhibition is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of kDNA remaining in the well.
-
Topoisomerase Cleavage Assay
This assay is crucial for demonstrating the "poison" mechanism of quinolones. It detects the formation of the covalent enzyme-DNA complex, which, upon denaturation with a detergent like SDS, results in the linearization of plasmid DNA.
Protocol: Quinolone-Induced Topoisomerase Cleavage Assay
-
Reaction Setup:
-
On ice, prepare a master mix containing the following per 30 µL reaction:
-
10X Cleavage Assay Buffer (note: often does not contain ATP for quinolones[11]): 3 µL
-
Supercoiled pBR322 DNA (0.5 µg/µL): 1 µL
-
Nuclease-free water: to a final volume of 28 µL
-
-
Aliquot the master mix into tubes.
-
Add 1 µL of the quinolone compound.
-
Add 1 µL of a higher concentration of DNA gyrase or topoisomerase IV (typically 5-10 times more than in activity assays[11]).
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.[11]
-
-
Denaturation and Proteolysis:
-
Extraction and Precipitation (Optional but recommended):
-
Extract with an equal volume of chloroform/isoamyl alcohol (24:1) to remove remaining protein.
-
Precipitate the DNA with ethanol.
-
-
Agarose Gel Electrophoresis and Visualization:
-
Resuspend the DNA in loading dye and run on a 1% agarose gel.
-
Stain and visualize. The appearance of a linear DNA band is indicative of the formation of a stable cleavage complex.
-
Caption: Workflow for the topoisomerase cleavage assay.
Cell-Based Assays: Assessing Antibacterial Activity
While in vitro assays are essential for mechanistic studies, cell-based assays are critical for determining the antibacterial efficacy of quinolones.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Quinolone Stock Solutions:
-
Prepare a high-concentration stock solution of the quinolone in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of the quinolone in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate each well of the 96-well plate containing the serially diluted quinolone with the bacterial suspension.
-
Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.
-
Data Analysis and Interpretation
-
IC₅₀ Determination: For enzymatic assays, quantify the band intensities using densitometry software. Plot the percentage of inhibition against the logarithm of the quinolone concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Correlation of In Vitro and In Vivo Data: A potent inhibitor in an in vitro enzymatic assay (low IC₅₀) should ideally translate to a low MIC value in cell-based assays. Discrepancies may point to issues with drug permeability, efflux, or off-target effects.[12][13]
-
Cleavage Assay Results: The intensity of the linear DNA band in the cleavage assay should correlate with the bactericidal activity of the quinolone. A stronger linear band indicates more efficient stabilization of the cleavage complex.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No enzyme activity (Supercoiling/Decatenation) | Inactive enzyme, incorrect buffer composition, degraded ATP. | Use a fresh batch of enzyme and ATP. Verify buffer pH and component concentrations. |
| Smearing of DNA bands on the gel | Nuclease contamination. | Use nuclease-free water and reagents. Add a nuclease inhibitor to the reaction. |
| No linear DNA in cleavage assay | Insufficient enzyme concentration, quinolone is not a poison. | Increase the enzyme concentration. The compound may be a catalytic inhibitor, not a poison. |
| High background in cell-based assays | Contamination of media or bacterial culture. | Use aseptic techniques and fresh, sterile media. |
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assay for Detecting RNA Topoisomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide on the synthesis and application of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in material science. The unique photophysical properties of this molecule, stemming from its fluorinated quinoline core, make it a compelling candidate for the development of advanced polymers with enhanced thermal stability and ultraviolet (UV) light resistance. Furthermore, its inherent fluorescence opens avenues for its use in specialized optical and sensory materials. This guide details a robust synthesis protocol, methodologies for its incorporation into polymer matrices, and characterization techniques to validate the performance of the resulting materials.
Introduction: The Strategic Advantage of the Fluorinated Quinolone Scaffold
This compound belongs to the quinolone family, a class of heterocyclic compounds renowned for their diverse applications, ranging from pharmaceuticals to functional materials. The introduction of a fluorine atom at the 8-position of the quinoline ring is a strategic chemical modification that significantly enhances the molecule's utility in material science. The high electronegativity of fluorine can augment the molecule's thermal and oxidative stability, while also modulating its electronic properties, which in turn influences its UV absorption and fluorescence characteristics.
8-Hydroxyquinoline derivatives are well-established as potent chelating agents and are known to form highly fluorescent complexes with various metal ions. This property is of significant interest for the development of sensory materials and organic light-emitting diodes (OLEDs). When incorporated into a polymer backbone, this compound can impart these desirable photophysical properties to the bulk material, creating a new generation of functional polymers.
Synthesis of this compound: A Modernized Gould-Jacobs Approach
The synthesis of the 4-hydroxyquinoline core is reliably achieved through the Gould-Jacobs reaction.[1][2] This classic method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. To enhance reaction efficiency and reduce reaction times, a microwave-assisted approach is recommended.[3]
Reaction Scheme:
Figure 1: Microwave-assisted Gould-Jacobs synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from established microwave-assisted Gould-Jacobs reaction methodologies.[3][4]
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Diphenyl ether, optional)
-
Microwave synthesis reactor
-
Acetonitrile (for washing)
-
Round-bottom flask
-
Stirrer and heating mantle
Procedure:
-
Condensation: In a microwave-safe reaction vessel, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Seal the vessel and place it in the microwave reactor. Heat the mixture to 145°C and hold for 15-30 minutes with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: After the initial condensation, increase the temperature to 250-300°C and maintain for an additional 30-60 minutes. The high temperature facilitates the intramolecular cyclization to form the quinolone ring system.[3] The reaction mixture will likely become a semi-solid mass.
-
Isolation and Purification:
-
Cool the reaction vessel to room temperature.
-
Add a minimal amount of a high-boiling point solvent like diphenyl ether if the product has solidified completely, and gently heat to break up the solid.
-
Wash the resulting solid mass with cold acetonitrile to remove residual diphenyl ether and unreacted starting materials.
-
The crude product will appear as a white to pale yellow solid.
-
Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or ethanol to yield the final product.
-
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques. The expected molecular weight of this compound is 235.21 g/mol .[5] Purity can be assessed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Application in Polymer Science: Enhancing Material Performance
This compound can be utilized in material science primarily in two ways: as a fluorescent probe and as a functional monomer for creating polymers with enhanced UV resistance and thermal stability.
As a Fluorescent Material
The 8-hydroxyquinoline moiety is known to be weakly fluorescent on its own due to excited-state intermolecular proton transfer.[6] However, upon chelation with metal ions, a significant increase in fluorescence emission is often observed due to increased molecular rigidity. This makes its derivatives, including the title compound, excellent candidates for creating fluorescent metal-organic frameworks and sensory materials.
As a UV-Stabilizing and Thermally-Resistant Monomer
A key application is the incorporation of this compound into polymer chains to create materials with intrinsic UV protection and improved thermal performance. The quinoline core acts as a potent UV absorber, dissipating harmful UV radiation as heat and thus preventing photodegradation of the polymer backbone.
Workflow for Polymer Synthesis and Characterization:
Figure 2: General workflow for the synthesis and characterization of polymers incorporating this compound.
Protocol 2: Incorporation into a Poly(methyl methacrylate) (PMMA) Matrix
This protocol outlines a general procedure for the free-radical copolymerization of a functionalized quinoline with methyl methacrylate (MMA) to create a UV-protective and potentially fluorescent polymer film.
Materials:
-
This compound (functionalized to be polymerizable, e.g., by esterification of the hydroxyl group with acryloyl chloride)
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
-
Schlenk flask and nitrogen line
-
Solvent casting setup (e.g., petri dish, level surface)
Procedure:
-
Monomer Functionalization (if required): The 4-hydroxy group of this compound can be functionalized with a polymerizable group, such as a methacrylate, through esterification with methacryloyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Polymerization:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the functionalized quinoline monomer (e.g., 1-5 mol%) and methyl methacrylate (95-99 mol%) in anhydrous toluene.
-
Add AIBN (typically 0.1-1 mol% relative to the total monomer concentration).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol to remove unreacted monomers and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
-
Film Fabrication (Solvent Casting):
-
Dissolve the dried polymer in a suitable solvent (e.g., toluene, dichloromethane) to form a viscous solution (typically 5-10 wt%).
-
Pour the solution into a level petri dish or onto a glass substrate.
-
Allow the solvent to evaporate slowly in a dust-free environment, initially at room temperature and then under vacuum, to obtain a transparent polymer film.
-
Self-Validation and Characterization:
-
Polymer Composition: The incorporation of the quinoline monomer can be confirmed by ¹H NMR spectroscopy by identifying the characteristic peaks of the quinoline moiety in the polymer spectrum. The composition can be quantified by integrating the signals corresponding to the quinoline and MMA units.
-
Molecular Weight: The average molecular weight and polydispersity of the copolymer can be determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) will reveal the onset of thermal degradation, which is expected to be higher for the copolymer compared to pure PMMA. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg).
-
Optical Properties: The UV-Vis absorption spectrum of the polymer film should show a distinct absorption band in the UV region corresponding to the quinoline chromophore. Fluorescence spectroscopy can be used to characterize the emissive properties of the film.
-
Photostability: The effectiveness of the incorporated UV absorber can be assessed by exposing the polymer film to a UV source for an extended period and monitoring changes in its chemical structure (e.g., via FTIR for the appearance of carbonyl groups) and physical properties (e.g., color change, embrittlement) compared to a control PMMA film without the quinoline monomer.
Quantitative Data and Expected Outcomes
| Property | Expected Value/Trend | Measurement Technique |
| Molecular Weight | 235.21 g/mol | Mass Spectrometry |
| UV Absorption (in solution) | λmax ~320-350 nm | UV-Vis Spectroscopy |
| Fluorescence Emission (in solution) | λem ~400-500 nm (variable with solvent and metal chelation) | Fluorescence Spectroscopy |
| Thermal Decomposition Temp. (in Polymer) | > 300 °C (higher than control polymer) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (in Polymer) | Dependent on concentration, may increase slightly | Differential Scanning Calorimetry (DSC) |
| UV Protection Efficacy | Significant reduction in photodegradation of the polymer matrix | FTIR, Mechanical Testing post-UV exposure |
Conclusion
This compound is a versatile molecule with significant potential in material science. Its straightforward synthesis via the Gould-Jacobs reaction and its inherent photophysical properties make it an attractive building block for advanced polymers. By incorporating this functional monomer into polymer chains, materials with enhanced UV stability, thermal resistance, and potentially fluorescent properties can be fabricated. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this promising compound in their material development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Fluorinated Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet significant challenge of poor aqueous solubility in fluorinated quinoline compounds. Drawing from established physicochemical principles and field-proven formulation strategies, this center offers a structured approach to systematically diagnose and resolve solubility-related issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the solubility of fluorinated quinoline compounds.
Q1: Why are my fluorinated quinoline compounds consistently showing poor aqueous solubility?
A1: The low aqueous solubility of fluorinated quinoline derivatives stems from a combination of their structural features. The quinoline core is a large, hydrophobic aromatic system. While it contains a basic nitrogen atom that can be protonated, the overall hydrophobicity often dominates.[1] The addition of fluorine atoms, while beneficial for metabolic stability and target binding, can further increase lipophilicity, which may reduce aqueous solubility.[2][3]
Furthermore, the planar structure of the quinoline ring promotes strong π-π stacking in the solid state. This results in a highly stable crystal lattice with high lattice energy.[4][5] For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome this crystal lattice energy.[1][5][6] With fluorinated quinolines, the energetic cost of breaking up the crystal lattice is often not adequately compensated by the interactions with water molecules, leading to poor solubility.[1]
Q2: I've noticed my compound's solubility changes with pH. What is the underlying mechanism?
A2: This is expected behavior for quinoline derivatives. Quinolines are weak bases due to the nitrogen atom in the heterocyclic ring.[7][8][9][10][11] The solubility of such ionizable organic compounds is highly dependent on pH.[7][8][9][10][11]
-
In acidic conditions (lower pH): The quinoline nitrogen becomes protonated, forming a positively charged cation. This ionized form is more polar and interacts more favorably with water molecules, leading to a significant increase in aqueous solubility.
-
In neutral or basic conditions (higher pH): The compound exists predominantly in its neutral, un-ionized form. This form is less polar and more hydrophobic, resulting in lower aqueous solubility.
Understanding the pH-solubility profile is a critical first step in any formulation development plan for these compounds.[7][8][9][10][11]
Q3: What are the primary strategies I should consider for enhancing the solubility of my lead compound?
A3: There are several established techniques, which can be broadly categorized into physical and chemical modifications.[12]
-
Chemical Modifications: These involve altering the molecule itself. The most common approach for a weakly basic compound like a quinoline is salt formation .[13][14] Creating a salt with a suitable acidic counterion can dramatically improve solubility and dissolution rate.[15][16]
-
Physical Modifications: These methods modify the solid-state properties of the drug without changing its chemical structure. Key techniques include:
-
Particle Size Reduction: Methods like micronization increase the surface area, which can improve the dissolution rate, although it doesn't affect the equilibrium solubility.[12][17]
-
Crystal Engineering (Co-crystals): Forming a co-crystal with a benign co-former can disrupt the crystal lattice of the parent drug, leading to a new solid form with different, often improved, solubility properties.[18][19][20]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can create an amorphous solid dispersion.[14][21] The amorphous form lacks a crystal lattice, which significantly enhances aqueous solubility and dissolution.[21][22]
-
The choice of strategy depends on the specific physicochemical properties of your compound, the desired formulation, and the stage of development.[17]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides a problem-oriented approach with detailed workflows and protocols to address specific experimental challenges.
Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a biological assay.
This is a classic sign of a compound with low thermodynamic solubility in your final assay buffer. The initial high concentration in DMSO is kinetically trapped, and upon dilution into an aqueous environment where it is not soluble, it crashes out.
Workflow for Immediate Mitigation:
Caption: Decision workflow for addressing compound precipitation in assays.
Protocol 2.1: Preliminary Solubility Enhancement for In Vitro Assays
This protocol explores quick methods to achieve the necessary concentration for biological screening without extensive formulation work.
Objective: To find a suitable solvent system to maintain compound solubility for in vitro testing.
Materials:
-
Fluorinated quinoline compound
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Co-solvents: PEG 400 (Polyethylene glycol 400), Ethanol
-
Solubilizing Excipient: HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
Procedure:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Test Co-solvent Systems:
-
In separate microcentrifuge tubes, prepare 100 µL of different aqueous buffer systems.
-
System A: 99 µL Assay Buffer + 1 µL DMSO stock (1% DMSO final)
-
System B: 94 µL Assay Buffer + 5 µL PEG 400 + 1 µL DMSO stock (5% PEG 400, 1% DMSO final)
-
System C: 94 µL Assay Buffer + 5 µL Ethanol + 1 µL DMSO stock (5% Ethanol, 1% DMSO final)
-
-
Test Cyclodextrin System:
-
Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer.
-
System D: 99 µL of 10% HP-β-CD solution + 1 µL DMSO stock.
-
-
Observation and Analysis:
-
Vortex all tubes briefly and let them stand at room temperature for 1-2 hours.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes and measure the concentration of the supernatant via HPLC-UV.
-
-
Selection: Choose the system that provides the highest solubility without precipitation. Crucially, run a vehicle control with your chosen system in your biological assay to ensure it does not interfere with the results. [23]
Problem 2: My lead candidate has poor oral bioavailability in animal studies despite good in vitro potency and cell permeability.
This scenario strongly suggests that the compound's absorption is limited by its solubility and/or dissolution rate in the gastrointestinal tract. More advanced formulation strategies are required.
Workflow for Selecting a Bioavailability Enhancement Strategy:
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Protocol 2.2: Salt Screening for Weakly Basic Quinolines
Objective: To identify a crystalline salt form of the fluorinated quinoline with improved aqueous solubility and dissolution.
Rationale: For a weakly basic drug, forming a salt with an acid can significantly improve solubility.[14] The "pKa rule" suggests that for a stable salt to form, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the basic drug.[15][24][25][26]
Materials:
-
Fluorinated quinoline free base
-
A selection of pharmaceutically acceptable acids (counterions) - see table below.
-
Solvents: Ethanol, Acetone, Isopropyl Alcohol, Water.
-
96-well plate or small glass vials.
Table 1: Common Acid Counterions for Salt Screening
| Counterion Name | pKa 1 | pKa 2 | Common Use |
| Hydrochloric Acid | -7.0 | - | Very common, often forms stable salts |
| Sulfuric Acid | -3.0 | 1.99 | Can form stable salts, potential for hydrates |
| Methanesulfonic Acid (Mesylate) | -1.9 | - | Good for crystalline, non-hygroscopic salts |
| Maleic Acid | 1.92 | 6.27 | Can improve stability and solubility |
| Tartaric Acid | 2.98 | 4.34 | Chiral, can be used for resolutions |
| Citric Acid | 3.13 | 4.76 | Biocompatible, can form hydrates |
Procedure:
-
Preparation: Dissolve a known amount of the free base in a suitable solvent (e.g., ethanol) to create a stock solution (e.g., 50 mg/mL).
-
Reaction:
-
In each well/vial, add an aliquot of the free base stock solution.
-
Add an equimolar amount of each selected acid counterion (prepared as a solution in the same solvent).
-
Seal the plate/vials and stir or shake at room temperature for 24-48 hours.
-
-
Isolation:
-
If a precipitate forms, isolate it by centrifugation or filtration.
-
If no precipitate forms, attempt to induce crystallization by slow evaporation of the solvent or by adding an anti-solvent (a solvent in which the salt is less soluble).
-
-
Characterization (Crucial for Validation):
-
Visual/Microscopy: Check for crystalline material.
-
PXRD (Powder X-Ray Diffraction): This is the definitive test. A new, unique diffraction pattern compared to the free base indicates the formation of a new solid form (potentially a salt or co-crystal).
-
DSC (Differential Scanning Calorimetry): Look for a new, sharp melting point that is different from the free base and the counterion.
-
-
Solubility Testing: Once a new salt is confirmed, determine its equilibrium solubility using the shake-flask method and compare it to the free base.
Protocol 2.3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare a sample of an ASD for initial characterization and in vitro dissolution testing. This bench-scale method mimics the principles of spray drying.[27]
Rationale: By dispersing the drug within a hydrophilic polymer matrix, we can prevent it from crystallizing into its stable, low-solubility form.[21] The amorphous state has higher free energy and is therefore more soluble.[22][28]
Materials:
-
Fluorinated quinoline compound
-
Polymer: PVP K30 (Polyvinylpyrrolidone) or HPMC (Hydroxypropyl methylcellulose)
-
Common Solvent: Dichloromethane (DCM) or a mixture of DCM/Methanol. The solvent must dissolve both the drug and the polymer.
Procedure:
-
Drug-Polymer Ratio Selection: Start with three ratios (Drug:Polymer) by weight: 1:1, 1:3, and 1:5.
-
Dissolution:
-
For the 1:3 ratio, weigh 25 mg of the drug and 75 mg of PVP K30.
-
Dissolve both components in a minimal amount of the chosen common solvent (e.g., 2-3 mL of DCM) in a glass vial. Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish to create a thin film.
-
Place the dish in a vacuum oven at a low temperature (e.g., 40°C) until all solvent has evaporated and a clear, glassy film is formed. This may take several hours.
-
-
Collection: Scrape the solid film from the dish and grind it into a fine powder using a mortar and pestle.
-
Characterization (Validation is Essential):
-
PXRD: The primary method to confirm an amorphous state. The PXRD pattern should show a broad "halo" with no sharp Bragg peaks, which are characteristic of crystalline material.[27]
-
DSC: The thermogram should show a single glass transition temperature (Tg) and the absence of a melting peak for the drug.[27]
-
-
Dissolution Testing: Perform a dissolution test comparing the pure drug to the ASD powder. The ASD should show a much faster dissolution rate and achieve a higher apparent solubility (supersaturation).
Section 3: References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
How Is Fluorine Used in the Medical Field? (2024). Inhance Technologies. Retrieved from --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). SciSpace. Retrieved from --INVALID-LINK--
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Lattice Energy. (n.d.). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results.
-
Solubility Enhancement Technique. (n.d.). CUTM Courseware. Retrieved from --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from --INVALID-LINK--
-
Overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
API Solubility and Dissolution Enhancement Via Formulation. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
-
Solid Solutions and Dispersions. (n.d.). Kinam Park. Retrieved from --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3).
-
Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology.
-
Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Ascendia Pharma. Retrieved from --INVALID-LINK--
-
Fluorine Derivatives in Medicine. (2023). Iran Chemkraft. Retrieved from --INVALID-LINK--
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved from --INVALID-LINK--
-
Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2024). AiFChem. Retrieved from --INVALID-LINK--
-
Student Question : How is crystal lattice energy used to predict solubility and reactivity? (n.d.). Numerade. Retrieved from --INVALID-LINK--
-
Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies? (2014). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020). PMC - NIH.
-
Why do ionic substances with higher lattice energies tend to be less soluble in water than... (n.d.). Echemi. Retrieved from --INVALID-LINK--
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI.
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). Pharmaceutical Online. Retrieved from --INVALID-LINK--
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from --INVALID-LINK--
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Fluorinated Quinolines: Synthesis, Properties and Applications. (2017). ResearchGate.
-
Li, M., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Cureus. Retrieved from --INVALID-LINK--
-
Kumar, S., & Nanda, A. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmacy and Pharmacology, 76(1), 1–12.
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2021). NIH.
-
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (2011). PMC - PubMed Central.
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Technical Support Center: Optimizing Drug-Target Interactions for Quinoline-Based Compounds. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Overcoming Challenges in Fluorine-Based Chemistry. (2015). Pharmaceutical Technology.
-
The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (1988). PubMed.
-
Selective Direct Fluorination of Quinoline Derivatives. (n.d.). ResearchGate.
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? (n.d.). ResearchGate.
-
Future challenges and opportunities with fluorine in drugs? (n.d.). ResearchGate.
-
Solubility of fluorinated compounds in a range of ionic liquids. (n.d.). ResearchGate.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lattice Energy [chemed.chem.purdue.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. rjpdft.com [rjpdft.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. upperton.com [upperton.com]
- 23. benchchem.com [benchchem.com]
- 24. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmtech.com [pharmtech.com]
- 26. pharmtech.com [pharmtech.com]
- 27. kinampark.com [kinampark.com]
- 28. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate stability in solution
Welcome to the technical support center for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to the stability of this compound in solution. As a key intermediate in pharmaceutical development and various research applications, understanding its stability is critical for obtaining reliable and reproducible experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two primary stability concerns for this compound in solution are hydrolysis of the ethyl ester group and photodegradation . The 4-hydroxyquinoline core, while generally stable, can also be susceptible to degradation under harsh conditions.
Q2: What is the recommended method for storing solid this compound?
A2: Solid this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light.[2] When handled and stored correctly, the solid form is generally stable.
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions are typically prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use aqueous buffers to dissolve this compound directly?
A4: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility and the risk of hydrolysis. It is best practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer for the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Potential Cause 1: Hydrolysis of the ethyl ester.
-
Explanation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in aqueous solutions with acidic or basic pH. This hydrolysis product may have different biological activity, solubility, and cell permeability compared to the parent ester. Ester hydrolysis is generally faster under basic conditions (saponification) than in acidic or neutral solutions.[3][4]
-
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your experimental media. Buffering the solution to a neutral pH (around 7.0-7.4) can help minimize hydrolysis.
-
Fresh Solutions: Prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods.
-
Control Experiment: If possible, synthesize or obtain the hydrolyzed carboxylic acid form of the compound and test its activity in parallel. This can help determine if the observed activity is due to the parent compound or its degradation product.
-
-
Preventative Measures:
-
Minimize the time the compound is in an aqueous solution before use.
-
For long-term experiments, consider the stability of the compound in your specific media by incubating it for the duration of the experiment and analyzing for degradation.
-
-
-
Potential Cause 2: Photodegradation.
-
Explanation: The fluoroquinolone core structure is known to be susceptible to degradation upon exposure to light, particularly UV light.[5][6] This can lead to the formation of photoproducts with altered or no biological activity.
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions containing the compound are protected from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize Exposure: During experimental setup, minimize the exposure of your solutions to ambient light.
-
-
Preventative Measures:
-
Conduct all manipulations of the compound and its solutions under subdued lighting conditions.
-
Store stock and working solutions in the dark.
-
-
Issue 2: Precipitation of the compound in aqueous media.
-
Potential Cause: Low aqueous solubility.
-
Explanation: this compound has limited solubility in water. Adding a concentrated stock solution in an organic solvent to an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Solvent Concentration: Check the final concentration of the organic solvent (e.g., DMSO) in your working solution. A higher percentage of the organic solvent may be needed to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound into the aqueous phase.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this may not be a long-term solution if the compound is supersaturated.
-
-
Preventative Measures:
-
Determine the solubility of the compound in your specific experimental media beforehand.
-
Always add the stock solution to the aqueous buffer with vigorous vortexing or stirring.
-
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a specific solvent or buffer system. This is a crucial step for validating your experimental conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the buffer or solvent system you intend to use for your experiments (e.g., PBS, cell culture media).
-
Incubation: Aliquot the test solution into multiple amber vials and incubate them under your experimental conditions (e.g., 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from one of the vials. The t=0 sample should be taken immediately after preparation.
-
Sample Quenching and Storage: Immediately quench any potential degradation by adding a miscible organic solvent (e.g., acetonitrile or methanol) and store the samples at -80°C until analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Interpretation: Compare the peak area of the parent compound at each time point to the peak area at t=0 to determine the percentage of the compound remaining.
Protocol 2: Preparation of Working Solutions for Biological Assays
-
Thaw Stock Solution: If using a frozen stock solution in DMSO, allow it to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Pre-warm Aqueous Media: Pre-warm your aqueous buffer or cell culture media to the desired experimental temperature.
-
Dilution: While vortexing the aqueous media, add the required volume of the DMSO stock solution to achieve the final working concentration. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation.
Data Summary
The following table summarizes the key factors affecting the stability of this compound in solution, based on general chemical principles of related compounds.
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Acidic (<6) | Moderate risk of ester hydrolysis. | Buffer to neutral pH if possible. |
| Neutral (6-8) | Lower risk of hydrolysis. | Ideal for most applications. | |
| Basic (>8) | High risk of rapid ester hydrolysis (saponification).[3][4] | Avoid basic conditions unless required by the experimental design. | |
| Temperature | 2-8°C (Refrigerated) | Recommended for short-term storage of aqueous solutions. | Store solutions for no more than a few hours. |
| Room Temperature | Increased rate of hydrolysis and other degradation pathways. | Minimize time at room temperature. | |
| 37°C (Incubation) | Significantly increased rate of degradation. | Use freshly prepared solutions for assays. | |
| Light | UV or Ambient Light | Risk of photodegradation.[5][6] | Protect all solutions from light. |
| Solvent | DMSO (anhydrous) | Generally stable for stock solutions. | Store at -20°C or -80°C for long-term storage. |
| Aqueous Buffers | Risk of hydrolysis. | Prepare fresh and use immediately. |
Visual Guides
Diagram 1: Key Factors Influencing Stability
This diagram illustrates the main environmental factors that can lead to the degradation of this compound in solution.
Caption: Key factors affecting stability.
Diagram 2: Recommended Workflow for Solution Preparation
This workflow outlines the recommended steps for preparing and using solutions of this compound to ensure maximum stability and reproducibility.
Caption: Recommended solution preparation workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Concentration for Robust and Reliable Assays
Welcome to the technical support center for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (EFHQ). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the concentration of EFHQ in your biochemical and cell-based assays. Our goal is to empower you with the knowledge to achieve reproducible and meaningful results.
Introduction to this compound (EFHQ)
This compound (CAS No: 63010-69-5), a versatile quinoline derivative, is increasingly utilized in various research applications, including as a potential enzyme inhibitor, a fluorescent probe for cellular imaging, and a scaffold in medicinal chemistry.[1][2] Its unique chemical structure, featuring a fluorinated quinoline core, imparts distinct biological activities. However, like any small molecule, its successful application in assays is critically dependent on using an optimal concentration. This guide will walk you through the essential considerations and protocols for determining the ideal EFHQ concentration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of EFHQ?
A1: EFHQ is generally soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO. To ensure complete dissolution, gentle vortexing or brief sonication may be applied. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3]
Q2: What is a good starting concentration for EFHQ in my assay?
A2: A definitive starting concentration for a novel compound like EFHQ is often determined empirically. For enzyme inhibition assays, if published Ki or IC50 values are unavailable, a broad concentration range should be tested initially, for instance, from 10 nM to 100 µM. For cell-based assays, a wider dose-response experiment with concentrations up to 100 µM or higher may be necessary, solubility permitting.[4][5] It is highly recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your specific assay system.[4][6][7]
Q3: My quinoline compound is showing autofluorescence. What should I do?
A3: Quinoline derivatives are known for their potential to exhibit autofluorescence, which can interfere with fluorescence-based assays.[8][9] It is essential to first quantify the intrinsic fluorescence of EFHQ. This can be done by measuring the fluorescence of the compound in the assay buffer at various concentrations, without the other assay components.[3][9] If autofluorescence is significant, consider the following mitigation strategies:
-
Background Subtraction: Subtract the fluorescence of the compound-only control from your experimental wells.[8]
-
Use Red-Shifted Fluorophores: Autofluorescence of quinoline compounds is often more pronounced in the blue-green spectrum. Switching to fluorophores that excite and emit at longer wavelengths (>600 nm) can minimize spectral overlap.[8][10]
-
Orthogonal Assays: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[3][9]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with EFHQ.
Guide 1: Poor Signal-to-Noise Ratio in Fluorescence Assays
A low signal-to-noise ratio can obscure real biological effects. Here’s how to troubleshoot this issue.
Problem: The fluorescence signal from my assay is weak and difficult to distinguish from the background.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Tracer/Probe Concentration | Increase the concentration of your fluorescent tracer or probe. Ensure the concentration is appropriate for your instrument's sensitivity.[8] |
| Suboptimal Instrument Settings | Verify that the excitation and emission wavelengths on your plate reader are correctly set for your fluorophore. Optimize the gain settings to enhance signal detection without saturating the detector.[8][11] |
| High Background Fluorescence | - Compound Autofluorescence: See FAQ Q3. - Buffer Components: Test individual buffer components for intrinsic fluorescence. Bovine Serum Albumin (BSA) can sometimes be a source of background; consider switching to Bovine Gamma Globulin (BGG).[8] - Microplates: Use black, opaque microplates to minimize well-to-well crosstalk and background from the plate itself.[8][11] |
| Fluorescence Quenching | The compound may be absorbing the energy from the excited fluorophore. Perform a quenching control assay by mixing your fluorescent dye with varying concentrations of EFHQ in a cell-free system. A concentration-dependent decrease in signal indicates quenching.[3] |
Experimental Workflow: Diagnosing and Mitigating Autofluorescence
Caption: Workflow for identifying and addressing EFHQ autofluorescence.
Guide 2: Inconsistent Results in Cell-Based Assays
Variability in cell-based assays can arise from multiple factors related to the compound and the biological system.
Problem: I am observing high variability in my IC50 values or phenotypic responses between experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding the EFHQ working solution. Poor solubility can lead to inaccurate dosing. Consider performing a solubility test in your specific cell culture medium.[12] |
| Cytotoxicity | The observed effect may be due to general cytotoxicity rather than specific target inhibition. It is crucial to determine the cytotoxic threshold of EFHQ in your chosen cell line.[3] Conduct a cell viability assay (e.g., MTT assay) to identify the concentration range that is non-toxic.[6][13][14][15] Functional assays should be performed at concentrations at or below this cytotoxic threshold.[3] |
| Interaction with Serum Proteins | Small molecules can bind to serum proteins in the culture medium, reducing the free concentration available to interact with the cells.[11] This can lead to a rightward shift in the IC50 curve. To test for this, perform your assay in media with varying serum concentrations. |
| Cell Line Instability | Continuous passaging of cell lines can lead to phenotypic drift. Use cells within a defined, low-passage number range for all experiments.[3] If using a resistant cell line, regularly verify the resistance phenotype.[12] |
Experimental Workflow: Determining the Optimal, Non-Toxic Concentration Range
Caption: A two-phase approach to optimize EFHQ concentration for cell-based assays.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of EFHQ using an MTT Assay
This protocol provides a method to assess the effect of EFHQ on cell viability.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
EFHQ stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of EFHQ in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various EFHQ concentrations. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the EFHQ concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Determining the IC50 of EFHQ in an Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of EFHQ against a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
EFHQ stock solution
-
96- or 384-well assay plates (plate type will depend on the detection method)
-
Detection reagents (e.g., for colorimetric, fluorescent, or luminescent readout)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme, substrate, and EFHQ in the assay buffer.
-
Set up the Reaction: In the wells of the microplate, add the assay buffer, EFHQ at various concentrations, and the enzyme. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Pre-incubate the enzyme with EFHQ for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Incubation and Detection: Incubate the plate for a predetermined time, ensuring the reaction is in the linear range. Stop the reaction if necessary and add the detection reagents according to the manufacturer's protocol.
-
Measure Signal: Read the plate using the appropriate settings on the microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition for each EFHQ concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the EFHQ concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][7]
Conclusion
Optimizing the concentration of this compound is a critical step for generating high-quality, reliable data. By systematically addressing potential issues such as solubility, cytotoxicity, and assay interference, researchers can confidently elucidate the biological effects of this promising compound. This guide provides a comprehensive framework and practical protocols to navigate the challenges of assay development and troubleshooting.
References
- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Assay Interference
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you identify, understand, and mitigate common sources of assay interference associated with this compound. As a substituted 4-hydroxyquinoline, this molecule possesses intrinsic chemical and photophysical properties that require careful consideration during assay design and execution.
Section 1: Understanding the Core Problem: Intrinsic Properties and Interference Potential
This compound belongs to the quinoline family, a class of compounds known for their biological activity and, critically for assay development, their distinct physicochemical properties.[1][2] The interference potential of this molecule stems primarily from two key features of its 8-hydroxyquinoline scaffold: its ability to chelate metal ions and its inherent fluorescence.[3][4]
Primary Mechanisms of Assay Interference
-
Metal Chelation: The 8-hydroxyquinoline core is a powerful bidentate chelating agent, readily forming complexes with various divalent and trivalent metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺) that are often present as essential cofactors in biological buffers and cell culture media.[5][6][7] This chelation can lead to false-positive or false-negative results by:
-
Inhibiting metalloenzymes required for the assay's biological system.
-
Altering the compound's conformation or solubility.
-
Changing the spectroscopic properties (absorbance or fluorescence) of the compound itself.[4]
-
-
Autofluorescence: Quinolines are N-heterocycles that frequently exhibit fluorescence.[8] This intrinsic fluorescence (autofluorescence) can be a major source of interference in fluorescence-based assays, leading to high background signals and false-positive results.[9][10] The fluorescence properties of quinolines can also be highly sensitive to environmental factors like pH.[11][12]
-
Fluorescence Quenching & Inner Filter Effect: The compound can absorb light at the excitation or emission wavelengths of your assay's fluorophore, a phenomenon known as the inner filter effect, leading to a reduced signal (false negative).[9][13] Alternatively, it may directly interact with the excited fluorophore to cause signal quenching through various mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET).[14][15]
Section 2: Frequently Asked Questions (FAQs)
Q1: My fluorescence readings show a very high background signal only in wells containing the compound. What is the likely cause?
This is a classic sign of compound autofluorescence.[9] The quinoline structure of your compound is likely fluorescing when excited at the wavelength used for your assay's reporter dye. The first step is to confirm this by running a control plate containing only buffer and the compound at various concentrations.
Q2: My assay signal decreases as I increase the compound concentration, but I don't believe it's a true biological effect. What could be happening?
This suggests either fluorescence quenching or an inner filter effect.[10][13]
-
Quenching: The compound may be de-exciting your fluorescent probe through direct interaction.[14]
-
Inner Filter Effect: The compound may be absorbing the excitation light before it reaches the probe or absorbing the emitted light before it reaches the detector.[9] You can differentiate these by running appropriate control experiments, as detailed in the troubleshooting guide below.
Q3: I am getting poor reproducibility, and my results seem to vary depending on the batch of media or buffer I use. Why?
This is highly suggestive of interference from metal ion chelation.[3][6] Different batches of media or buffer can have slight variations in trace metal ion concentrations. Since your compound is a potent chelator, these minor differences can lead to significant variability in its biological or spectroscopic behavior. Adding a strong chelator like EDTA to your buffer as a control can help diagnose this issue.
Q4: What is the recommended solvent for preparing a stock solution? I'm concerned about solubility in aqueous assay buffers.
While the compound has been noted for favorable solubility in some conditions, preparing a high-concentration stock in an organic solvent like DMSO is standard practice for small molecules.[1] It is critical to perform a solubility test in your final assay buffer to ensure the compound does not precipitate or form aggregates at the working concentrations, as aggregates are a common source of non-specific assay interference.[9]
Section 3: A Systematic Guide to Troubleshooting
Follow this workflow to systematically identify and mitigate assay interference.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound emits a fluorescent signal at the excitation/emission wavelengths of your primary assay.
Methodology:
-
Plate Setup: Use the same type of microplate (e.g., black-walled, clear-bottom) as your primary assay.[16]
-
Prepare Solutions:
-
Wells 1-3 (Buffer Blank): Assay buffer only.
-
Wells 4-6 (Compound Control): Prepare a serial dilution of your compound in assay buffer, covering the full concentration range used in your experiment.
-
-
Incubation: Incubate the plate under the same conditions (time, temperature) as the main assay.
-
Measurement: Read the plate on a microplate reader using the identical excitation/emission wavelengths and gain settings planned for the primary assay.[9]
-
Analysis: Subtract the average signal from the "Buffer Blank" wells from the "Compound Control" wells. A concentration-dependent increase in signal that is significantly above the buffer control indicates autofluorescence.
Protocol 2: Testing for Fluorescence Quenching and Inner Filter Effects
Objective: To determine if the compound reduces the signal from your fluorescent reporter in a cell-free or enzyme-free system.
Methodology:
-
Plate Setup: Use the same microplate and buffer as your primary assay.
-
Prepare Solutions:
-
Wells 1-3 (Probe Blank): Assay buffer only.
-
Wells 4-6 (Probe Control): Your fluorescent reporter probe at its final assay concentration in buffer.
-
Wells 7+ (Test Wells): A fixed concentration of your fluorescent probe mixed with a serial dilution of your compound.
-
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measurement: Read fluorescence using the assay's instrument settings.
-
Analysis: A compound concentration-dependent decrease in fluorescence compared to the "Probe Control" wells suggests quenching or an inner filter effect.[9] To distinguish this from a true biological effect, this test must be performed in the absence of any biological components (cells, enzymes, etc.).
Protocol 3: Assessing Metal Chelation Interference
Objective: To determine if the compound's activity or interference is dependent on the presence of divalent metal ions.
Methodology:
-
Buffer Preparation: Prepare two versions of your complete assay buffer:
-
Buffer A (Standard): Your normal assay buffer.
-
Buffer B (Chelation Control): Your normal assay buffer supplemented with 5-10 mM Ethylenediaminetetraacetic acid (EDTA).
-
-
Assay Execution: Run your entire experiment in parallel using both Buffer A and Buffer B. This includes your "no compound" controls and your full compound titration.
-
Analysis:
-
Scenario A (Interference is Eliminated): If the anomalous results (e.g., apparent inhibition) observed in Buffer A disappear or are significantly reduced in Buffer B, it strongly implies that the compound's effect is mediated by metal chelation.[7]
-
Scenario B (Results are Unchanged): If the results are identical between both buffers, metal chelation is unlikely to be the primary cause of interference.
-
Section 4: Data Summary & Interpretation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63010-69-5 | [1][2] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1][2] |
| Molecular Weight | 235.21 g/mol | [1][2] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1] |
| Core Structure | 8-Hydroxyquinoline (8-HQ) | [3][6] |
Table 2: Potential for 8-Hydroxyquinoline (8-HQ) Metal Chelation
The 8-HQ scaffold is known to form stable complexes with numerous metal ions commonly found in biological systems and buffers. The stability of these complexes is high, indicating a strong potential for chelation-based interference.
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Common Source in Assays |
| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 | Trace contaminant, some media |
| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | Cell culture media (e.g., transferrin) |
| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 | Metalloenzyme cofactor, media supplement |
| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 | Recombinant protein purification (His-tags) |
| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 | Metalloenzyme cofactor |
| Data sourced from potentiometric studies of 8-Hydroxyquinoline.[7] |
Table 3: Summary of Troubleshooting Experiments and Interpretation
| Experiment | Observation | Interpretation | Next Step / Mitigation Strategy |
| Autofluorescence Check | Concentration-dependent signal increase in "compound only" wells. | Compound is autofluorescent. | Switch to a red-shifted fluorophore (>650 nm) to avoid spectral overlap.[9] Alternatively, use background subtraction if the signal-to-noise ratio is acceptable. |
| Quenching Check | Concentration-dependent signal decrease in "compound + probe" wells. | Compound causes quenching or inner filter effect. | Characterize the compound's absorbance spectrum. If it overlaps with probe excitation/emission, this confirms an inner filter effect.[13] Try lowering probe/compound concentrations or switching to a different fluorophore. |
| Metal Chelation Check | Apparent compound activity is abolished or reduced in the presence of EDTA. | The compound's effect is dependent on metal ions. | Add EDTA to the standard assay buffer to prevent chelation. If metals are required for the assay, this compound may be unsuitable. |
| Orthogonal Assay | Compound is active in the fluorescence assay but inactive in a luminescence/absorbance assay. | The initial result was an artifact of fluorescence interference. | The orthogonal assay result is the more trustworthy one. Discard the initial hit as an interference compound.[9] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Stability of 4-oxo-1,4-dihydroquinoline-3-carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxo-1,4-dihydroquinoline-3-carboxylates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of this important chemical scaffold, which forms the core of many therapeutic agents, including quinolone antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of instability in 4-oxo-1,4-dihydroquinoline-3-carboxylates?
The core structure of 4-oxo-1,4-dihydroquinoline-3-carboxylate contains a conjugated system of aromatic and heterocyclic rings. This electron-rich system is susceptible to three primary degradation pathways: photodegradation, oxidation, and hydrolysis. The specific substituents on the quinolone ring and at the N-1 and C-7 positions significantly influence the compound's overall stability and the dominant degradation pathway.
Q2: My compound is degrading even when stored in the dark. What could be the cause?
While photodegradation is a major concern, these compounds are also susceptible to oxidative and hydrolytic degradation.
-
Oxidative Degradation: The presence of dissolved oxygen in your solvent or exposure to atmospheric oxygen can lead to degradation. This often targets electron-rich positions on the molecule, such as the piperazine ring commonly found in fluoroquinolone antibiotics.[1] Advanced oxidation processes can lead to hydroxylation and cleavage of this ring, while the core quinolone structure may remain intact.[1]
-
Hydrolytic Degradation (pH-dependent): The stability of the carboxylate group and other functional moieties can be highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can catalyze hydrolysis. It is crucial to determine the pH of maximum stability for your specific molecule.
Q3: How significant is the risk of photodegradation?
The risk is extremely high. The quinolone core absorbs ultraviolet (UV) and, in some cases, visible light, which can excite the molecule and initiate degradation reactions. For some fluoroquinolones like ciprofloxacin, detectable amounts of photoproducts can form after as little as one hour of exposure to ambient room light.[2] Therefore, strict protection from light during storage and all experimental procedures is mandatory to ensure the integrity of your compound.[2] The primary reactive species often involved in photodegradation are superoxide anion radicals and photoholes.[3]
Q4: What are the ideal storage conditions for these compounds, both as solids and in solution?
Proper storage is the first and most critical line of defense against degradation. The following table summarizes the recommended conditions.
| Parameter | Solid Form (Powder) | In Solution | Rationale & Causality |
| Light | Store in amber vials or containers wrapped in aluminum foil. | Use amber glassware or foil-wrapped containers for all solutions. Minimize exposure during handling. | Prevents photodegradation initiated by UV and visible light absorption by the quinolone core.[2] |
| Temperature | Store at recommended temperature (typically 2-8°C or -20°C). Check supplier datasheet. | Store frozen (-20°C or -80°C) for long-term storage. For short-term use, refrigerate (2-8°C). | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., argon, nitrogen). | Purge the solvent with an inert gas before dissolution and store the final solution under an inert atmosphere. | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| pH (Solution) | N/A | Buffer the solution to the pH of maximum stability, typically determined via a pH-rate profile study. A pH around 8 has been noted as optimal for some related compounds.[4] | Stabilizes ionizable groups and prevents acid- or base-catalyzed hydrolysis. |
Troubleshooting Guide: Investigating Unexpected Degradation
You've observed new peaks in your chromatogram or a loss of potency in your compound. This guide provides a logical workflow to diagnose the issue.
Logical Workflow for Degradation Troubleshooting
The following diagram outlines the decision-making process when troubleshooting the degradation of your 4-oxo-1,4-dihydroquinoline-3-carboxylate compound.
References
- 1. Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids
Welcome to the technical support resource for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and professionals in drug development to navigate the complexities of quinoline synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental challenges, with a focus on mitigating common side reactions.
Introduction: The Challenge of Quinoline Synthesis
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2][3][4] Synthesizing quinoline-4-carboxylic acids, a key subclass, often involves classic named reactions that, while powerful, are frequently plagued by side reactions that can diminish yield, complicate purification, and introduce difficult-to-remove impurities. This guide provides practical, experience-driven advice to overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured by common synthetic methods used to obtain quinoline-4-carboxylic acids. Each entry details potential side reactions and provides actionable troubleshooting steps.
The Doebner Reaction
The Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[3][5]
Q1: My Doebner reaction is producing a significant amount of tar and polymeric material, resulting in a low yield. What is the primary cause and how can I prevent it?
A1: Tar formation is a well-known issue in reactions that generate α,β-unsaturated carbonyl compounds in situ, such as the Doebner and the related Doebner-von Miller synthesis.[6][7]
-
Causality: The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone intermediate that forms before it can efficiently react with the aniline derivative.[6] High temperatures and strong acid concentrations exacerbate this side reaction.
-
Troubleshooting & Optimization:
-
Control Reaction Temperature: Avoid excessive heat. While the reaction often requires heating to proceed, runaway temperatures will favor polymerization. A stepwise heating profile can be beneficial.
-
Slow Addition of Reagents: Adding the aldehyde component slowly to the mixture of the aniline and pyruvic acid can help maintain a low concentration of the reactive α,β-unsaturated intermediate, thereby minimizing self-condensation.[6]
-
Choice of Catalyst: While strong Brønsted acids are common, exploring milder Lewis acid catalysts like zinc chloride (ZnCl₂) or scandium(III) triflate can sometimes provide better control and reduce tarring.[6][8]
-
Solvent Selection: Using a solvent that can effectively dissipate heat and maintain reagent solubility is crucial. Ethanol or methanol are common choices.
-
Q2: I am observing the formation of byproducts other than the desired quinoline-4-carboxylic acid in my Doebner reaction. What are these and how can I suppress them?
A2: Besides polymers, other side reactions can occur, leading to a complex product mixture.
-
Causality:
-
Reduced Intermediates: The reaction conditions can sometimes lead to the reduction of intermediates.
-
Alternative Condensations: The aldehyde may react with pyruvic acid in an undesired manner before the aniline is involved.
-
-
Troubleshooting & Optimization:
-
Use of an Oxidizing Agent: In some variations, a mild oxidizing agent is introduced to facilitate the final aromatization step to the quinoline ring, which can help drive the reaction towards the desired product and away from reduced intermediates.
-
Pre-formation of the Schiff Base: In some protocols, pre-reacting the aniline and aldehyde to form the Schiff base (imine) before the addition of pyruvic acid can lead to a cleaner reaction profile by directing the subsequent condensation pathway.
-
The Pfitzinger Reaction
The Pfitzinger (or Pfitzinger-Borsche) reaction condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][2][9]
Q1: My Pfitzinger reaction yield is low, and I suspect incomplete hydrolysis of the isatin. How can I ensure the initial ring-opening is successful?
A1: The first step, the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate, is critical for the success of the entire synthesis.[1][2][9]
-
Causality: Insufficient base concentration, poor solubility of isatin, or too short a reaction time can lead to incomplete formation of the reactive intermediate.
-
Troubleshooting & Optimization:
-
Base Concentration: A high concentration of a strong base, typically a 33-50% aqueous or ethanolic solution of potassium hydroxide (KOH), is required.[2][10]
-
Stirring and Temperature: Ensure vigorous stirring to handle the often heterogeneous mixture. Gentle warming can aid in dissolving the isatin and promoting hydrolysis, but avoid high temperatures that could promote side reactions of the carbonyl partner.[10]
-
Reaction Time: Allow sufficient time for the ring opening to complete before or during the addition of the carbonyl compound. This can be monitored by a color change, often from orange to a paler yellow.[2]
-
Q2: I am seeing byproducts from the self-condensation of my ketone starting material. How can I prevent this aldol side reaction?
A2: The strongly basic conditions required for the Pfitzinger reaction can readily promote the self-condensation (aldol reaction) of enolizable ketones.[7]
-
Causality: The ketone can act as both the nucleophile (enolate) and electrophile, competing with its desired reaction with the isatin intermediate.
-
Troubleshooting & Optimization:
-
Order of Addition: Add the ketone dropwise to the solution of the pre-formed, ring-opened isatin intermediate. This ensures that the ketone is the limiting reagent at any given moment in the presence of a large excess of the isatin derivative, favoring the desired cross-condensation.
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize the activation energy barrier for the aldol side reaction.
-
Use of a Proxy Reagent: For particularly problematic ketones like biacetyl, which readily forms tars, a more stable proxy reagent such as 3-hydroxybutanone (acetoin) can be used.[10]
-
The Gould-Jacobs Reaction
This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent hydrolysis and decarboxylation yield the quinoline-4-one, which is a tautomer of 4-hydroxyquinoline.[11][12][13]
Q1: The thermal cyclization step in my Gould-Jacobs synthesis is giving a low yield and signs of product degradation. How can I optimize this critical step?
A1: The high temperatures (often >250 °C) required for the thermal cyclization can lead to decomposition and side reactions.[12][14]
-
Causality: The intermediate anilinomethylenemalonate must undergo an intramolecular cyclization. Insufficient temperature leads to an incomplete reaction, while excessive temperature or prolonged heating can cause charring and degradation of the product.[14]
-
Troubleshooting & Optimization:
-
Precise Temperature Control: Use a high-boiling point solvent (like Dowtherm A) or a specialized heating apparatus (e.g., a sand bath or heating mantle with a temperature controller) to maintain a stable, optimal temperature.
-
Time-Temperature Study: A systematic optimization is crucial. Increasing the temperature may allow for a significantly shorter reaction time, which can ultimately reduce degradation and improve the isolated yield.[14]
-
Microwave Synthesis: Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields by providing rapid and uniform heating to high temperatures.[14]
-
Q2: When using a substituted aniline, I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A2: With asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products.[12]
-
Causality: The regioselectivity is governed by both steric and electronic factors of the substituents on the aniline ring.[12][15] Electron-donating groups generally favor cyclization at the less sterically hindered ortho position.
-
Troubleshooting & Optimization:
-
Substrate Choice: Be aware that meta-substituted anilines are particularly prone to giving isomeric mixtures. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups.[11]
-
Catalysis: While traditionally a thermal reaction, some modern variations employ catalysts that may influence the regioselectivity. Investigating Lewis or Brønsted acid additives could be a viable strategy, though this deviates from the classical procedure.
-
Careful Characterization: If a mixture is unavoidable, meticulous purification by column chromatography or fractional crystallization is required. Detailed NMR analysis (e.g., NOESY) will be necessary to confirm the structure of the isolated isomers.
-
Data Summary and Protocols
Table 1: Troubleshooting Common Side Reactions
| Synthesis Method | Common Side Reaction | Primary Cause | Recommended Mitigation Strategy |
| Doebner | Tar/Polymer Formation | Acid-catalyzed self-condensation of α,β-unsaturated carbonyl intermediate.[6] | Slow reagent addition; precise temperature control; use of milder catalysts.[6] |
| Pfitzinger | Aldol Self-Condensation | Strongly basic conditions promoting ketone enolate self-reaction.[7] | Dropwise addition of ketone to the isatinate solution; use lowest effective temperature. |
| Pfitzinger | Incomplete Isatin Hydrolysis | Insufficient base strength or reaction time for ring-opening.[1][9] | Use concentrated (33-50%) KOH solution; ensure complete dissolution before proceeding.[2] |
| Gould-Jacobs | Thermal Degradation | High temperature (>250 °C) required for cyclization causes charring.[12] | Optimize time-temperature profile; use high-boiling solvents or microwave heating.[14] |
| Gould-Jacobs | Regioisomeric Mixture | Cyclization onto two different ortho positions of an unsymmetrical aniline.[12] | Most effective with anilines bearing electron-donating groups; requires careful purification.[11] |
Experimental Protocols & Methodologies
Protocol 1: Optimized Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is designed to minimize side reactions by controlling the addition of the carbonyl reactant.
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: Dissolution is exothermic.[2]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir the mixture at room temperature for 30-45 minutes. The color should change from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.[2]
-
Addition of Carbonyl Compound: Using a dropping funnel, add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture over 20-30 minutes. Maintain a steady, slow addition rate.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone.[1]
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with glacial acetic acid. The product will precipitate as a solid.[1][16]
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-phenylquinoline-4-carboxylic acid.[2]
Visualizations and Workflows
Diagram 1: Troubleshooting Workflow for Low Yield in Quinoline Synthesis
This diagram outlines a logical decision-making process for diagnosing and resolving low product yields.
Caption: A general troubleshooting workflow for addressing low yields.
Diagram 2: Competing Pathways in the Doebner-von Miller Reaction
This diagram illustrates the desired reaction pathway versus the common polymerization side reaction.
Caption: Competing pathways leading to product and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. ablelab.eu [ablelab.eu]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Mitigating Off-Target Effects of Quinoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, from anticancer to antimalarial drugs.[1][2][3] However, its inherent reactivity and structural motifs can also lead to unintended interactions with biological macromolecules, known as off-target effects. These effects can result in toxicity, reduced efficacy, and unforeseen side effects, posing significant challenges during drug development.[4]
This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios. Our goal is to equip you with the knowledge and practical methodologies to anticipate, identify, and mitigate the off-target liabilities of your quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities associated with quinoline-based compounds?
A1: The quinoline core is a common feature in many kinase inhibitors, and as such, a primary off-target concern is unintended inhibition of other kinases.[5][6] Due to the conserved nature of the ATP-binding pocket across the human kinome, achieving high selectivity can be challenging.[7] Beyond kinases, several other target families are frequently implicated:
-
hERG Potassium Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The structural features of many quinolines can lead to interactions with this channel.[8]
-
Cytochrome P450 (CYP) Enzymes: Quinolines can inhibit or induce CYP enzymes, the primary family of enzymes responsible for drug metabolism. This can lead to drug-drug interactions or altered pharmacokinetic profiles.[9][10]
-
DNA Intercalation & Topoisomerases: The planar aromatic structure of the quinoline ring system allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, which can lead to genotoxicity and cytotoxicity.[11][12]
-
G-Protein Coupled Receptors (GPCRs) & Other Receptors: Off-target interactions with various receptors, such as those for biogenic amines (serotonin, dopamine), can lead to a range of side effects.[10]
| Off-Target Family | Potential Consequence | Primary Screening Assays |
| Kinases | Unforeseen signaling pathway modulation, toxicity | Biochemical Kinase Panel Screening |
| hERG K+ Channel | Cardiotoxicity (QT Prolongation) | Patch-Clamp Electrophysiology, Binding Assays |
| Cytochrome P450s | Drug-Drug Interactions, Altered Metabolism | In Vitro CYP Inhibition/Induction Assays |
| DNA/Topoisomerases | Genotoxicity, Cytotoxicity | Ames Test, Topoisomerase Inhibition Assays |
| GPCRs/Ion Channels | Various (CNS, cardiovascular effects) | Receptor Binding Panels (e.g., SafetyScan) |
Q2: How can I predict potential off-target effects before starting expensive in vitro experiments?
A2: In silico modeling is a cost-effective first step to flag potential liabilities.[13] A multi-model approach is recommended to build a comprehensive risk profile.[14]
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of your compound to predict its activity against various off-targets based on large datasets of known interactions.[15][16] They are particularly useful for predicting liabilities like hERG inhibition and CYP interactions.
-
Pharmacophore Modeling & 3D Shape Similarity: These methods compare the 3D conformation and chemical features of your compound to known ligands for various targets. If your compound fits the pharmacophore of an off-target, it may have an unintended interaction.
-
Molecular Docking: Docking simulates the binding of your compound into the crystal structures of known off-targets (e.g., the hERG channel pore or the ATP pocket of various kinases). This can provide insights into potential binding modes and affinities.[6]
-
ADME-Tox Prediction Platforms: Several computational tools and platforms can predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties, including potential for hepatotoxicity, cardiotoxicity, and mutagenicity.[17][18][19]
It is crucial to remember that in silico predictions are probabilistic and must be confirmed with experimental validation.[14]
Q3: What is a sound experimental strategy for profiling the selectivity of a quinoline-based compound?
A3: A tiered, systematic approach is the most efficient way to characterize off-target effects.[5] This strategy begins with broad screening and progressively narrows down to more specific, functional validation assays for identified hits.
Troubleshooting Guides
Scenario 1: My quinoline compound shows unexpected cytotoxicity that doesn't correlate with its on-target potency. How do I troubleshoot?
Question: I've developed a quinoline-based inhibitor for Kinase X. It has an on-target IC50 of 50 nM in a biochemical assay. However, in cell-based assays, it shows significant cytotoxicity at 200 nM, while knockdown of Kinase X is not cytotoxic. What's going on?
Answer: This discrepancy strongly suggests an off-target effect is responsible for the observed cytotoxicity. The cause could range from inhibition of a critical survival kinase to broader mechanisms like oxidative stress.[20] Here is a systematic approach to deconvolve this effect.
Troubleshooting Steps:
-
Confirm On-Target Engagement in Cells: First, verify that your compound engages Kinase X in the cellular environment at the concentrations where you see toxicity.
-
Method: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay.
-
Rationale: This confirms that the compound is cell-permeable and reaches its intended target. If there's no target engagement at 200 nM, the cytotoxicity is almost certainly due to an off-target effect.
-
-
Perform a Broad Kinase Selectivity Screen: Screen your compound against a large, commercially available kinase panel (e.g., Eurofins DiscoverX, Promega).
-
Rationale: Since quinolines are notorious kinase inhibitors, this is the most likely source of off-target activity.[5] You may identify one or more kinases that are inhibited with similar or greater potency than Kinase X.
-
Example Data Interpretation:
Kinase Target % Inhibition @ 500 nM Follow-up Action Kinase X (On-Target) 95% - Kinase Y (Off-Target) 92% Determine IC50 Kinase Z (Off-Target) 88% Determine IC50 | 450 other kinases | <30% | Monitor |
-
-
Investigate Non-Kinase Liabilities: If the kinase screen doesn't reveal a potent off-target, consider other common quinoline liabilities.
-
Mitochondrial Toxicity: Assess mitochondrial function using assays like the Seahorse XF Analyzer or JC-1 staining. Quinoline compounds can induce oxidative stress and disrupt mitochondrial respiration.[20]
-
DNA Damage: Use an assay like the Comet assay or staining for γH2AX to check for DNA damage, which can be caused by topoisomerase inhibition or DNA intercalation.[12]
-
-
Hypothesize and Test Causal Links: If you identify a potent off-target (e.g., Kinase Y), investigate if its inhibition is known to cause cytotoxicity.
-
Method: Use a known selective inhibitor of Kinase Y or an siRNA knockdown to see if it phenocopies the cytotoxicity observed with your compound.
-
Rationale: This step provides a direct causal link between the identified off-target and the adverse phenotype.
-
Scenario 2: My lead compound has poor kinase selectivity. What medicinal chemistry strategies can I use to improve it?
Question: My quinoline-based kinase inhibitor hits the intended target effectively, but it also inhibits several other kinases with similar potency, which could lead to toxicity. How can I modify the molecule to make it more selective?
Answer: Improving kinase selectivity is a central challenge in medicinal chemistry. The goal is to introduce structural modifications that exploit unique features of the on-target kinase's binding site while disrupting interactions with off-target kinases.[9][21]
Key Strategies:
-
Exploit Unique Pockets: While the ATP-binding hinge region is conserved, adjacent pockets can be unique. Design modifications that extend into these regions.
-
Example: If your target has a large hydrophobic "back pocket" that an off-target lacks, adding a bulky hydrophobic group to your compound can dramatically increase selectivity.[7]
-
-
Target Allosteric Sites: Move away from the conserved ATP site entirely. Design inhibitors that bind to less-conserved allosteric sites, which can offer much higher selectivity. This is a more complex undertaking but can yield highly specific molecules.
-
Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify different parts of the quinoline scaffold and test the effect on both on- and off-target activity.[1]
-
Rationale: SAR studies help identify which parts of the molecule are critical for on-target binding versus off-target binding. For instance, modifying a substituent might weaken off-target binding by 100-fold while only reducing on-target binding by 2-fold, resulting in a significant gain in selectivity.[22]
-
| Medicinal Chemistry Strategy | Rationale | Example Modification |
| Exploit Solvent-Exposed Regions | Introduce polar groups that can form hydrogen bonds with solvent, which may be disfavored in more constrained off-target active sites. | Add a hydroxyl (-OH) or amine (-NH2) group to a peripheral part of the molecule. |
| Introduce Steric Hindrance | Add a bulky group that fits in the on-target active site but clashes with the active site of smaller off-targets. | Change a methyl group to a tert-butyl group. |
| Modify Hinge-Binding Motif | Alter the core structure that binds to the kinase hinge region to find an arrangement that is optimal for the on-target but suboptimal for off-targets. | Modify the nitrogen position or adjacent substituents on the quinoline ring. |
| Improve Conformational Rigidity | Lock the molecule into a specific conformation that is ideal for on-target binding but not for off-target binding. | Introduce ring systems or double bonds to reduce bond rotation. |
Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for screening your compound against a large kinase panel to identify off-target interactions.
Objective: To determine the percent inhibition of a large number of kinases by the test compound at a single, high concentration (e.g., 1 µM).
Materials:
-
Test quinoline compound dissolved in 100% DMSO.
-
Kinase panel kit (commercially available, e.g., from Promega, Reaction Biology). These kits typically include purified kinases, substrates, and ATP.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Lumit™).
-
Multi-well assay plates (e.g., 384-well).
-
Plate reader capable of luminescence or fluorescence detection.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of your test compound in DMSO. For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate peptide, and ATP to the assay buffer.[5]
-
Compound Addition: Add the diluted compound to the appropriate wells. Include the following controls:[5]
-
Negative Control (0% Inhibition): Add DMSO vehicle only. This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Add a known broad-spectrum kinase inhibitor (e.g., Staurosporine) to determine the baseline.
-
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the kinase reaction to proceed.[5]
-
Detection: Add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ATP remaining or ADP produced, which is inversely proportional to kinase activity.
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Hits are typically defined as kinases showing >50% or >75% inhibition at the screening concentration. These hits should be followed up with full IC50 dose-response curve determinations.
-
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 18. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 19. lifechemicals.com [lifechemicals.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 63010-69-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile pharmaceutical intermediate.[1] The guidance herein is based on established chemical principles and practical laboratory experience, particularly considering that this compound is often synthesized via the Gould-Jacobs reaction, which can introduce specific impurities.[2][3][4]
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter post-synthesis.
Question: My crude product is a sticky oil or a semi-solid instead of a crystalline powder. How can I solidify it?
Answer: This is a common issue often caused by the presence of residual high-boiling solvents (e.g., Dowtherm A, used in the cyclization step of the Gould-Jacobs reaction), or low-melting point impurities.
-
Causality: Impurities can interfere with the crystal lattice formation of your target compound, resulting in an amorphous solid or oil. High-boiling solvents can be difficult to remove completely under standard rotary evaporation.
-
Immediate Action (Trituration):
-
Place the crude oil/semi-solid in a flask.
-
Add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble. Good starting choices are cold diethyl ether, n-hexane, or a mixture of ethyl acetate and hexane (e.g., 1:5 v/v).
-
Use a glass rod or spatula to vigorously scratch the inside surface of the flask below the solvent level.
-
Continue stirring and breaking up the material. This mechanical action provides the energy needed for nucleation and crystallization.
-
Once a solid precipitate forms, you can filter it, wash with more cold solvent, and dry it. The resulting solid is often significantly purer and suitable for further purification by recrystallization.
-
Question: I have a solid, but my yield after recrystallization is very low. What went wrong?
Answer: Low recovery during recrystallization is typically a solubility issue. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Causality & Solutions:
-
Incorrect Solvent Choice: You may have chosen a solvent in which the product has high solubility even at low temperatures. A systematic solvent screen is recommended (see Table 1).
-
Using Excessive Solvent: The most common error is adding too much solvent to dissolve the crude product. The key is to use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration (used to remove insoluble impurities), you will lose a significant amount of product. To prevent this, use a stemless funnel, pre-heat the funnel and the receiving flask in an oven, and ensure the solution is saturated and near its boiling point just before filtration.
-
Cooling Too Rapidly: Crash cooling by placing the flask directly in an ice bath can lead to the formation of very fine, potentially impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature first, which encourages the growth of larger, purer crystals, before moving it to an ice bath to maximize precipitation.
-
Question: After column chromatography, my TLC still shows a persistent impurity with a similar Rf to my product. How can I improve the separation?
Answer: Co-elution is a frequent challenge in chromatography when the polarity of the product and an impurity are very similar.
-
Causality & Solutions:
-
Suboptimal Mobile Phase: The selectivity of your eluent system may be insufficient. If you are using a standard ethyl acetate/hexane system, changing the nature of the solvents can alter the interactions with the silica gel and improve separation.
-
Alternative Solvents: Try a dichloromethane/methanol or a toluene/acetone system. These solvents offer different selectivities. For instance, DCM is a good hydrogen bond acceptor, while methanol is a hydrogen bond donor, which can change the relative elution order of your compounds.
-
-
Overloading the Column: Loading too much crude material onto the column leads to broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., 1-5 g crude on 100 g silica).
-
Consider an Alternative Technique: If chromatography fails, an orthogonal purification method is your best option. An acid-base extraction is highly effective for this specific molecule because of its acidic 4-hydroxy group.[5] This separates compounds based on their acidic/basic properties rather than polarity. (See Protocol 2).
-
Part 2: Frequently Asked Questions (FAQs)
Question: What is the best primary purification technique for crude this compound?
Answer: For most cases, recrystallization is the most efficient and scalable primary purification method. The compound is typically a stable, crystalline solid, making it an ideal candidate.[6] It effectively removes impurities with different solubility profiles, such as unreacted starting materials or colored byproducts from the high-temperature cyclization. Column chromatography should be reserved for cases where recrystallization fails to remove a critical impurity or for small-scale purification where high purity is paramount from the first step.
Question: How do I choose the best solvent for recrystallization?
Answer: The ideal solvent will exhibit a steep solubility curve for your compound. A systematic approach is best. Test the solubility of a small amount of your crude product (~20-30 mg) in about 0.5 mL of various solvents, both at room temperature and at their boiling point.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Remarks |
| Ethanol | Low-Moderate | High | Good | Often a good first choice. Can be mixed with water to reduce solubility. |
| Methanol | Moderate | High | Good | Similar to ethanol; crystals were obtained from methanol for a related compound.[6] |
| Ethyl Acetate | Low | Moderate-High | Fair-Good | A common choice for moderately polar compounds. |
| Toluene | Very Low | Moderate | Good | Good for removing more polar impurities. |
| Acetonitrile | Low | High | Good | Can be an excellent choice if others fail. |
| Ethyl Acetate/Hexane | Variable | Variable | Good | A solvent/anti-solvent system. Dissolve in hot EtOAc and add hexane until cloudy. |
| Ethanol/Diethyl Ether | Variable | Variable | Good | Used for similar heterocyclic compounds.[7] Dissolve in ethanol and add ether. |
| Table 1: Recrystallization Solvent Screening Guide. |
Question: Can I use an acid-base extraction for purification? What are the principles?
Answer: Yes, an acid-base extraction is an excellent and often underutilized technique for this class of compounds.
-
Scientific Principle: this compound exists in a tautomeric equilibrium with its 4-oxo form.[2] The 4-hydroxy group is phenolic and therefore acidic (pKa ~8-10). This allows it to be deprotonated by a moderately strong base (like NaOH or Na₂CO₃) to form a water-soluble sodium salt. Neutral organic impurities (e.g., uncyclized intermediates) will remain in the organic phase and can be washed away. After removing the neutral impurities, the aqueous layer can be re-acidified (e.g., with HCl) to precipitate the purified, protonated product, which can then be collected by filtration. The basic nitrogen of the quinoline ring is a weaker base (pKa ~4-5) and will be protonated only under more strongly acidic conditions.[8][9]
Part 3: Experimental Protocols & Workflows
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Decision workflow for purification strategy.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 50 mL of ethanol and heat the mixture to a gentle boil with stirring on a hot plate.
-
Saturation: Continue adding ethanol in small portions (5-10 mL) until all the solid has just dissolved. Note the total volume of solvent used.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 0.1 g). Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Pre-heat a flask and a stemless glass funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol (2 x 10 mL).
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution & Basification: Dissolve 5.0 g of the crude product in 100 mL of ethyl acetate in a 500 mL separatory funnel. Add 100 mL of 1 M sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The target compound will move into the aqueous layer as its sodium salt. Allow the layers to separate.
-
Separation of Layers: Drain the lower aqueous layer into a clean beaker or flask.
-
Wash: Wash the remaining organic layer with another 50 mL of 1 M NaOH. Combine this second aqueous extract with the first one. The organic layer contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure product should form.
-
Isolation & Washing: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. uop.edu.pk [uop.edu.pk]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent Probes: A Comparative Analysis Beyond Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
In the dynamic landscape of cellular imaging and molecular sensing, the selection of an appropriate fluorescent probe is a critical decision that profoundly influences experimental outcomes. This guide provides a comprehensive comparison of fluorescent probes, with a focal point on the quinoline scaffold, exemplified by Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, and its alternatives. While specific photophysical data for this compound is not extensively available in peer-reviewed literature, its structural motifs are common in fluorescent chemosensors.[1] This guide will, therefore, delve into the broader class of quinoline-based probes and draw comparisons with other prominent classes of fluorophores, namely BODIPY, rhodamine, and fluorescein derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complex terrain of fluorescent probe selection.
The Quinoline Scaffold: A Versatile Platform for Fluorescent Probe Development
Quinoline and its derivatives have long been a cornerstone in the development of fluorescent probes, primarily due to their inherent ability to coordinate with metal ions and their responsive fluorescent properties.[2][3] The 4-hydroxyquinoline and 8-hydroxyquinoline moieties are particularly noteworthy for their roles in chemosensor design.[4]
This compound , our subject of interest, integrates several key structural features: a quinoline core, a 4-hydroxy group, a fluorine atom at the 8-position, and a carboxylate group at the 3-position. The 4-hydroxyquinoline core is known to exhibit tautomerism, which can influence its electronic and, consequently, its fluorescent properties. The fluorine substitution can enhance photostability and modulate the electronic properties of the aromatic system, potentially influencing the probe's sensitivity and selectivity. The carboxylate group offers a potential site for bioconjugation, allowing the probe to be tethered to specific biomolecules for targeted imaging.
The primary mechanism of action for many quinoline-based probes in metal ion sensing involves Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline core is often quenched. Upon chelation with a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant enhancement of fluorescence intensity—a "turn-on" response.[5]
Alternative Fluorescent Probes: A Comparative Overview
While quinoline-based probes offer significant advantages, a range of other fluorophore platforms have been developed, each with its unique set of strengths and weaknesses. The choice of an alternative often depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, the brightness of the probe, and its photostability.
| Probe Class | Key Advantages | Key Disadvantages | Typical Applications |
| Quinoline Derivatives | Good metal chelators, often exhibit "turn-on" fluorescence, relatively straightforward synthesis.[2][3] | Generally lower quantum yields and photostability compared to BODIPY and rhodamines, often exhibit blue to green fluorescence. | Metal ion sensing (e.g., Zn²⁺, Al³⁺), pH sensing, bioimaging.[5][6] |
| BODIPY Dyes | High quantum yields, sharp emission peaks, high photostability, tunable spectral properties. | Can be sensitive to the polarity of the microenvironment, sometimes exhibit smaller Stokes shifts. | Cellular imaging, labeling of biomolecules, sensing of ions and small molecules. |
| Rhodamine Dyes | High quantum yields, excellent photostability, long emission wavelengths (red to near-infrared), good water solubility. | Can be prone to self-quenching at high concentrations, synthesis can be more complex. | Live-cell imaging, deep-tissue imaging, single-molecule tracking. |
| Fluorescein Derivatives | High quantum yield, well-established chemistry, sensitive to pH. | Prone to photobleaching, fluorescence is pH-dependent which can be a limitation if not the target analyte. | pH sensing, cell viability assays, as a fluorescent label for antibodies and other biomolecules. |
Head-to-Head: A Deeper Dive into Performance Metrics
A direct quantitative comparison of this compound with alternatives is challenging due to the limited published data on its photophysical properties. However, we can infer its likely performance based on related quinoline structures and compare these with established values for other probe classes.
| Performance Metric | Quinoline Derivatives (Inferred) | BODIPY Dyes | Rhodamine Dyes | Fluorescein |
| Quantum Yield (Φ) | Moderate (typically 0.1-0.5) | High (often >0.8) | High (often >0.8) | High (up to 0.9) |
| Molar Extinction Coefficient (ε) | Moderate (10,000-30,000 M⁻¹cm⁻¹) | High (50,000-100,000 M⁻¹cm⁻¹) | High (80,000-120,000 M⁻¹cm⁻¹) | High (70,000-90,000 M⁻¹cm⁻¹) |
| Stokes Shift | Variable, can be large | Typically small to moderate (20-50 nm) | Moderate (20-60 nm) | Small (~20 nm) |
| Photostability | Moderate | High | Very High | Low to Moderate |
| Excitation/Emission (nm) | UV to Green (e.g., 350-450 / 450-550) | Green to NIR (e.g., 480-650 / 500-700) | Green to NIR (e.g., 540-650 / 560-700) | Blue-Green (e.g., 490 / 515) |
Causality Behind Performance:
-
Quantum Yield and Brightness: BODIPY and rhodamine dyes possess rigid, planar structures that minimize non-radiative decay pathways, leading to their high quantum yields and brightness. The more flexible nature of some quinoline derivatives can lead to energy loss through vibrations and rotations, resulting in lower quantum yields.
-
Photostability: The fused aromatic ring systems of rhodamines and the boron-dipyrromethene core of BODIPY dyes are inherently more resistant to photochemical degradation than the quinoline scaffold.
-
Stokes Shift: A large Stokes shift is advantageous as it minimizes the overlap between absorption and emission spectra, reducing self-quenching and improving the signal-to-noise ratio. While some quinoline derivatives can exhibit large Stokes shifts, this is a more inherent property of certain tailored BODIPY and rhodamine structures.
Experimental Protocols: A Guide to Probe Characterization and Comparison
To ensure the rigorous evaluation and comparison of fluorescent probes, standardized experimental protocols are essential. Below are methodologies for key experiments.
This workflow outlines the fundamental steps for characterizing the key spectral properties of a fluorescent probe.
Caption: Workflow for determining the photophysical properties of a fluorescent probe.
Protocol for Determining Molar Extinction Coefficient (ε):
-
Prepare a stock solution of the fluorescent probe of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl).
Protocol for Determining Fluorescence Quantum Yield (ΦF):
-
Select a reference standard with a known quantum yield and similar absorption and emission wavelengths to the sample.
-
Prepare solutions of the sample and the reference standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the fluorescence emission spectra of both the sample and the reference standard under identical conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity of the sample and the reference.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.
This workflow details the process of assessing a probe's performance as a chemosensor for a specific metal ion.
Caption: Workflow for evaluating a fluorescent probe for metal ion sensing.
Protocol for Fluorescence Titration and Selectivity Study:
-
Prepare a stock solution of the fluorescent probe and stock solutions of various metal ions of interest in a suitable buffer.
-
To a solution of the probe, incrementally add aliquots of the target metal ion solution and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection range and response.
-
For the selectivity study, add a significant excess of other potentially interfering metal ions to the probe solution and observe any changes in fluorescence. Then, add the target metal ion to assess if the probe still responds selectively.
Concluding Remarks and Future Perspectives
The selection of a fluorescent probe is a multifaceted process that requires a thorough understanding of the available options and their respective performance characteristics. While this compound belongs to a versatile class of quinoline-based probes with significant potential, particularly in metal ion sensing, the lack of comprehensive published data necessitates a cautious approach.
For applications demanding high brightness, photostability, and long-wavelength emission, BODIPY and rhodamine derivatives often represent superior choices. However, the ease of synthesis and the potential for significant "turn-on" responses make quinoline-based probes an attractive option for specific sensing applications.
Future research should focus on the detailed photophysical characterization of novel quinoline derivatives, including this compound, to enable direct and quantitative comparisons with established fluorescent probes. Such studies will be invaluable in guiding the rational design of next-generation probes with enhanced performance for a wide range of applications in research and drug development.
References
A Technical Guide to Understanding and Mitigating Cross-Reactivity of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Its versatility, however, presents a double-edged sword: the potential for broad biological activity often comes with the risk of cross-reactivity, leading to off-target effects and potential toxicity. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate derivatives, a class of compounds with significant therapeutic promise. By synthesizing technical data with field-proven insights, this document serves as a crucial resource for researchers aiming to optimize selectivity and accelerate the development of safe and effective drug candidates.
The Challenge of Selectivity with the Quinoline Core
The quinoline ring system is a common feature in a multitude of approved drugs and clinical candidates, prized for its ability to interact with a wide array of biological targets. This promiscuity, however, necessitates a thorough understanding and careful management of off-target interactions. For derivatives of this compound, which have shown potential in areas ranging from anticancer to anti-inflammatory applications, a proactive approach to assessing cross-reactivity is not just recommended—it is imperative for successful clinical translation.
This guide will delve into the structural nuances that dictate the selectivity of these compounds, with a particular focus on their interactions with the human kinome, a frequent source of off-target effects for many small molecules. We will explore how subtle modifications to the quinoline core can dramatically alter a compound's interaction profile, turning a promiscuous binder into a selective therapeutic agent.
Comparative Cross-Reactivity Analysis: A Data-Driven Approach
While specific, publicly available cross-reactivity data for a wide range of this compound derivatives remains limited, we can draw valuable insights from closely related analogs, such as quinoline-3-carboxamides. A key study on 3-quinoline carboxamides as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response, provides a compelling case study in optimizing selectivity.[1]
The following table summarizes the structure-activity relationship (SAR) and kinase selectivity profile of this closely related series, offering a predictive framework for understanding how substitutions on the quinoline ring can influence cross-reactivity.
Table 1: SAR and Kinase Selectivity Profile of Representative 3-Quinoline Carboxamide ATM Inhibitors
| Compound ID | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |
| 4 (HTS Hit) | 2-pyridinyl | H | 490 | >10,000 | >10,000 | >10,000 |
| AZ31 | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 | 1,800 | 1,400 | >10,000 |
| 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 | 5,500 | 2,700 | >10,000 |
Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[1]
From this data, several key insights emerge:
-
The Power of Substitution: The initial high-throughput screening (HTS) hit (Compound 4) displayed modest potency and high selectivity for ATM. However, systematic modifications at the R4 and R6 positions, as seen in AZ31 and Compound 74, dramatically increased ATM potency by several orders of magnitude.
-
Tuning Selectivity: While potency against the primary target (ATM) was significantly enhanced, the optimized compounds began to show activity against other related kinases in the PIKK family (ATR and DNA-PK), albeit at much higher concentrations. This highlights a common challenge in kinase inhibitor development: the trade-off between potency and selectivity.
-
Structural Determinants of Cross-Reactivity: The data suggests that the nature of the substituents at the R4 and R6 positions plays a crucial role in dictating the selectivity profile. The introduction of more complex and sterically demanding groups can lead to interactions with the active sites of other kinases.
The Causality Behind Experimental Choices: A Senior Application Scientist's Perspective
The decision to pursue a specific chemical scaffold in a drug discovery program is often based on its "privileged" nature, meaning its known ability to bind to multiple targets. While this can be advantageous for polypharmacology approaches, it presents a significant hurdle when a highly selective agent is desired. The quinoline-3-carboxylate core is a prime example of such a scaffold.
Our initial hypothesis is that the planar nature of the quinoline ring allows for favorable stacking interactions within the ATP-binding pocket of many kinases, while the carboxylate (or in our case, the ethyl carboxylate) and other substituents provide opportunities for hydrogen bonding and other specific interactions. The fluorine atom at the 8-position can also modulate the electronic properties of the ring system and influence binding affinity.
The cross-reactivity observed in the 3-quinoline carboxamide series against other PIKK family kinases is not surprising given the high degree of homology in their ATP-binding sites. The experimental choice to screen against these specific off-targets was therefore a logical and necessary step in the lead optimization process. This proactive approach allows for the early identification of potential liabilities and guides further medicinal chemistry efforts to mitigate them.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of any cross-reactivity assessment, a standardized and robust set of experimental protocols is essential. The following methodologies represent the gold standard in the pharmaceutical industry for profiling the selectivity of small molecule inhibitors.
In Vitro Kinase Selectivity Profiling
This is a critical assay to determine the specificity of a compound against a broad panel of kinases.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., an this compound derivative) in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. Several commercial vendors offer comprehensive kinase profiling services.
-
Assay Format: A variety of assay formats can be used, with radiometric assays (e.g., using ³³P-ATP) and fluorescence-based assays being the most common. The choice of assay will depend on the specific kinases being tested and the available instrumentation.
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Initiate the reaction by adding a solution containing ATP and MgCl₂.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
-
-
Detection:
-
For radiometric assays, stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, the detection method will vary depending on the specific kit used but typically involves measuring a change in fluorescence intensity or polarization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase at the single concentration.
-
For compounds showing significant inhibition (e.g., >50%), perform a dose-response analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
The Evolving Blueprint of a Broad-Spectrum Antibiotic: A Comparative Guide to the Structure-Activity Relationship of 4-oxo-3-carboxyl Quinolones
For decades, the 4-oxo-3-carboxyl quinolone scaffold has been a cornerstone in the development of potent antibacterial agents. From the early, narrow-spectrum nalidixic acid to the latest broad-spectrum fluoroquinolones, the remarkable versatility of this chemical entity has been unlocked through meticulous structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of how subtle modifications to the quinolone core dramatically influence antibacterial potency, spectrum, and clinical utility, offering valuable insights for researchers and drug development professionals.
The Core Principle: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for modulating DNA topology during replication, transcription, and repair. Quinolones trap these enzymes in a complex with cleaved DNA, leading to the accumulation of lethal double-strand breaks and ultimately, cell death. Eukaryotic cells lack DNA gyrase and possess a topoisomerase II with significantly lower affinity for quinolones, providing a basis for their selective toxicity.
The fundamental 4-oxo-3-carboxylic acid moiety is essential for this activity, as it is involved in binding to the DNA-enzyme complex. Specifically, the 4-keto and 3-carboxyl groups are believed to interact with the bacterial DNA and the topoisomerase enzyme through a magnesium ion bridge.
A Positional Breakdown of Structure-Activity Relationships
The true power of the quinolone scaffold lies in the ability to fine-tune its properties through substitutions at various positions. The following sections dissect the critical role of each position in shaping the antibacterial profile.
The N-1 Position: Influencing Potency and Pharmacokinetics
The substituent at the N-1 position plays a crucial role in determining the overall potency and pharmacokinetic properties of the quinolone. Early quinolones with a simple ethyl group at N-1, like norfloxacin, exhibited good activity. However, the introduction of a cyclopropyl group, as seen in ciprofloxacin, led to a significant enhancement in antibacterial potency. This is attributed to a more favorable interaction with the DNA gyrase-DNA complex. Other bulky substituents at this position have also been explored, with varying degrees of success.
The C-2 Position: A Sensitive Spot
Modifications at the C-2 position are generally detrimental to antibacterial activity. Even small substitutions like methyl or hydroxyl groups can lead to a significant loss of potency. This suggests that the planarity between the 4-keto and 3-carboxylic acid groups is critical for biological activity, and any steric hindrance at the C-2 position disrupts this crucial conformation.
The C-5 and C-8 Positions: Expanding the Spectrum and Reducing Side Effects
Substitutions at the C-5 and C-8 positions can significantly impact the antibacterial spectrum and safety profile. An amino group at C-5, for instance, can enhance activity against certain Gram-positive bacteria. The nature of the substituent at C-8 influences not only the antibacterial spectrum but also the potential for adverse effects. A methoxy group at C-8, as seen in some later-generation quinolones, has been shown to improve activity against atypical pathogens and reduce central nervous system (CNS) side effects. Conversely, a fluorine atom at C-8 can increase the risk of phototoxicity.
The C-6 Position: The "Fluoro" in Fluoroquinolones
The introduction of a fluorine atom at the C-6 position was a landmark discovery in quinolone development, giving rise to the highly successful class of fluoroquinolones. This single substitution dramatically increases cell penetration and inhibition of DNA gyrase, leading to a substantial boost in antibacterial potency and a broader spectrum of activity that includes many Gram-positive bacteria.
The C-7 Position: The Key to Broad-Spectrum Activity and Target Specificity
The substituent at the C-7 position is arguably the most critical determinant of the antibacterial spectrum and potency. The introduction of a piperazine ring at this position, as in norfloxacin and ciprofloxacin, was a major breakthrough, conferring activity against a wide range of Gram-negative and some Gram-positive bacteria. Further modifications to this piperazine ring and the introduction of other cyclic amines have led to the development of newer generations of fluoroquinolones with enhanced activity against Gram-positive bacteria, anaerobes, and atypical pathogens. For example, the bulky side chains in third- and fourth-generation fluoroquinolones improve their activity against topoisomerase IV, making them more effective against Gram-positive organisms.
The Evolution of Quinolones: A Generational Comparison
The systematic exploration of SAR has led to the classification of quinolones into distinct generations, each with an improved antibacterial spectrum and clinical utility.
| Generation | Key Structural Features | Representative Drugs | Primary Spectrum of Activity |
| First | Basic quinolone core, small N-1 substituent | Nalidixic acid | Gram-negative bacteria (primarily for UTIs) |
| Second | C-6 fluorine, N-1 cyclopropyl/ethyl, C-7 piperazine | Ciprofloxacin, Norfloxacin | Broadened Gram-negative, some Gram-positive, and atypical coverage |
| Third | Modified C-7 substituents, C-8 methoxy/halogen | Levofloxacin, Gatifloxacin | Enhanced Gram-positive and atypical pathogen activity |
| Fourth | Bulky C-7 substituents | Trovafloxacin, Moxifloxacin | Broad-spectrum including anaerobes |
Overcoming Resistance: A Continuous SAR Challenge
The widespread use of quinolones has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Target-mediated resistance: Mutations in the quinolone-binding regions of DNA gyrase and topoisomerase IV reduce drug affinity.
-
Reduced intracellular concentration: Decreased influx through porin channels or increased efflux via pumps limits the amount of drug reaching its target.
-
Plasmid-mediated resistance: The acquisition of genes that protect the target enzymes or inactivate the drug.
Ongoing SAR efforts are focused on designing novel quinolones that can overcome these resistance mechanisms. This includes developing compounds with enhanced binding to mutant enzymes or those that are not substrates for efflux pumps.
The Structural Basis of Adverse Effects
While generally well-tolerated, quinolones can be associated with adverse effects, some of which are linked to specific structural features.
-
CNS Effects: The substituent at the C-7 position can influence binding to GABA-A receptors in the CNS, potentially leading to neurotoxicity.
-
Phototoxicity: A halogen, particularly fluorine, at the C-8 position can increase the risk of phototoxic reactions.
-
Tendonitis and Tendon Rupture: The exact mechanism is not fully understood, but it is thought to involve the chelation of magnesium ions essential for collagen synthesis.
Experimental Protocols for SAR Studies
1. Minimum Inhibitory Concentration (MIC) Determination
This is a fundamental assay to determine the in vitro antibacterial activity of a compound.
-
Principle: To find the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Methodology:
-
Prepare a series of twofold dilutions of the test quinolone in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the target bacterium.
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the quinolone that shows no visible bacterial growth.
-
2. DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory activity of a compound against the target enzymes.
-
Principle: To measure the inhibition of the supercoiling (gyrase) or decatenation (topoisomerase IV) activity of the purified enzymes.
-
Methodology (Gyrase Supercoiling Assay):
-
Incubate relaxed plasmid DNA with purified DNA gyrase in the presence of various concentrations of the test quinolone.
-
Include ATP in the reaction mixture to drive the supercoiling reaction.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibitors will prevent the conversion of relaxed DNA to its supercoiled form. The IC50 (the concentration that inhibits 50% of the enzyme activity) can then be determined.
-
Visualizing the Quinolone SAR
Caption: Key positions on the 4-oxo-3-carboxyl quinolone core and their influence on antibacterial properties.
Caption: Mechanism of action of quinolone antibiotics.
Conclusion
The 4-oxo-3-carboxyl quinolone scaffold remains a remarkably fertile ground for the discovery of new antibacterial agents. A deep understanding of the structure-activity relationships at each position is paramount for designing next-generation quinolones with improved potency, a broader spectrum of activity, and an enhanced safety profile. As bacterial resistance continues to evolve, the principles of SAR will be indispensable in the ongoing battle against infectious diseases.
Efficacy of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate vs. established antibiotics
A Comparative Guide to the Efficacy of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate versus Established Antibiotics
Introduction: The Quest for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens. Quinolone derivatives have long been a cornerstone of antibacterial therapy, and novel analogs continue to be a promising area of research.[1][2] This guide provides a comparative overview of the potential efficacy of a novel synthetic compound, this compound, against established antibiotics. As a member of the fluoroquinolone class, its mechanism is anticipated to involve the inhibition of bacterial DNA synthesis.[][4]
This document is intended for researchers, scientists, and drug development professionals. It outlines a framework for evaluating the compound's antibacterial spectrum, potency, and preliminary safety profile, contextualizing its potential within the current landscape of antibacterial agents.
Compound Profile: this compound
This compound is a synthetic organic compound featuring a core quinoline structure.[5][6] The presence of a fluorine atom at the 8-position is a modification of the typical fluoroquinolone scaffold, suggesting the potential for altered biological activity and target interaction.[5] Its role as a synthetic intermediate in the development of new pharmaceutical agents is of significant interest to the research community.[5][7]
Hypothesized Mechanism of Action
Based on its structural similarity to fluoroquinolone antibiotics, this compound is predicted to function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[9][10] By stabilizing the enzyme-DNA complex, the compound would block the progression of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[4] The primary target is likely DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[][9]
Caption: Hypothesized mechanism of this compound.
Comparative Efficacy Evaluation: An Experimental Framework
To ascertain the therapeutic potential of this compound, a rigorous in vitro evaluation against a panel of clinically relevant bacteria is essential. This section outlines the experimental protocols and presents illustrative data comparing the novel compound to established antibiotics such as Ciprofloxacin (a fluoroquinolone), Vancomycin (a glycopeptide), and Linezolid (an oxazolidinone).[11][12][13]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[16]
Illustrative MIC Data
The following table presents hypothetical MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria, in comparison to established antibiotics.
| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 0.5 | 1 | 2 |
| Staphylococcus aureus (MRSA) | 4 | >32 | 1 | 2 |
| Enterococcus faecalis | 8 | 2 | 2 | 2 |
| Escherichia coli | 1 | 0.06 | >64 | >64 |
| Pseudomonas aeruginosa | 16 | 1 | >64 | >64 |
| Klebsiella pneumoniae | 2 | 0.125 | >64 | >64 |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted antibiotic.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Preliminary Safety Assessment: Cytotoxicity
A crucial aspect of preclinical drug development is to ensure that a new compound is not toxic to mammalian cells at therapeutically relevant concentrations.[17][18] The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.[19][20]
Illustrative Cytotoxicity Data
| Compound | Concentration (µg/mL) | % Cytotoxicity (LDH Release) |
| This compound | 16 | 8% |
| 64 | 15% | |
| 256 | 45% | |
| Ciprofloxacin | 64 | 12% |
| Triton X-100 (Positive Control) | 1% | 100% |
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in appropriate media and conditions until confluent.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with a lysis agent like Triton X-100 (positive control).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
-
LDH Measurement:
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's instructions. This reagent contains lactate, NAD+, and a tetrazolium salt. Released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
-
Caption: Experimental workflow for efficacy and safety testing.
Conclusion and Future Directions
This guide outlines a foundational approach for the preclinical evaluation of this compound. Based on its chemical structure, the compound is hypothesized to act as a fluoroquinolone antibiotic, inhibiting bacterial DNA synthesis. The provided illustrative data suggests it may possess broad-spectrum activity, though potentially with higher MICs than established agents like Ciprofloxacin against certain strains. The preliminary cytotoxicity profile appears favorable at concentrations that could be therapeutically relevant.
Further research is imperative to validate these hypotheses. Key next steps should include:
-
Comprehensive MIC testing against a wider panel of clinical isolates, including multidrug-resistant strains.
-
Time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic.
-
In-depth mechanism of action studies, including assays with purified DNA gyrase and topoisomerase IV.
-
Spontaneous resistance frequency studies to assess the likelihood of resistance development.
-
In vivo efficacy studies in animal models of infection.
By following a structured and rigorous evaluation process, the true potential of this compound as a future antibacterial therapeutic can be determined.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [cymitquimica.com]
- 7. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Antibacterial Activities of Different Antibiotics Against Clinical Isolates | Pakistan BioMedical Journal [pakistanbmj.com]
- 12. Comparison of Different Antibiotic Medications on Microorganisms: An Original Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Inhibitory and Bactericidal Activities and Postantibiotic Effects of LY333328 and Ampicillin Used Singly and in Combination against Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdb.apec.org [pdb.apec.org]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In Vivo Efficacy of TAS-115: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to a Novel Quinoline-4-Carboxamide Derivative
In the landscape of targeted cancer therapy, the pursuit of potent inhibitors with favorable safety profiles is paramount. This guide provides a comprehensive analysis of the in vivo efficacy of TAS-115, a novel quinoline-4-carboxamide derivative, in comparison to established alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underscores the therapeutic potential of this promising compound.
Introduction: The Rationale for Dual VEGFR and MET Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process, making them attractive targets for anticancer therapies.[1][2] Additionally, the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in various cancers, contributing to tumor growth, invasion, and resistance to therapy. The convergence of these pathways presents a compelling rationale for the development of dual inhibitors.
TAS-115 emerges as a potent oral multi-kinase inhibitor targeting both VEGFR and MET.[1] This dual-action mechanism is designed to simultaneously block tumor angiogenesis and inhibit tumor cell proliferation and survival, potentially offering a more comprehensive and durable antitumor response compared to agents targeting a single pathway.
Mechanism of Action: A Two-Pronged Attack on Tumor Progression
TAS-115 exerts its antitumor effects by competitively inhibiting the ATP-binding sites of both VEGFR and MET kinases. This dual inhibition disrupts the downstream signaling cascades that promote cancer cell proliferation, survival, migration, and angiogenesis.
Signaling Pathways Targeted by TAS-115
Caption: Simplified signaling pathways of VEGFR and MET inhibited by TAS-115.
Comparative In Vivo Efficacy: TAS-115 vs. Sunitinib
The in vivo antitumor activity of TAS-115 has been evaluated in various xenograft models, often in direct comparison with sunitinib, a multi-kinase inhibitor primarily targeting VEGFR.
Tumor Growth Inhibition
Studies have demonstrated the potent anti-tumor activity of TAS-115 in both MET-positive and MET-negative xenografts.[3] In a tumor-induced bone disease model using A549 human lung adenocarcinoma cells, TAS-115 significantly suppressed tumor growth.[4][5]
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| TAS-115 | A549-Luc-BM1 (Lung Cancer) | 30 mg/kg, p.o., q.d. | 85% | [4] |
| Sunitinib | A549-Luc-BM1 (Lung Cancer) | 80 mg/kg, p.o., q.d. | 75% | [4] |
| Sunitinib | MDA-MB-468 (Breast Cancer) | 80 mg/kg/2 days, p.o. | 90.4% | [6] |
| Sunitinib | MDA-MB-231 (Breast Cancer) | 80 mg/kg/2 days, p.o. | 94% | [6] |
Note: Direct head-to-head comparisons in the same study provide the most robust data. TGI values are model and dose-dependent.
Survival Advantage
In MET-amplified human cancer-bearing mice, TAS-115 not only induced marked tumor shrinkage but also prolonged survival.[1] This effect is attributed to its dual-targeting mechanism, which can overcome resistance pathways that may limit the efficacy of single-target agents.
Tolerability and Safety Profile
A key differentiator for TAS-115 is its favorable tolerability profile compared to other VEGFR inhibitors. In vivo studies have shown that TAS-115 has a better safety profile, allowing for sustained treatment without significant toxicity.[1][3] This is in contrast to sunitinib, where treatment is often associated with toxicities that may necessitate dose reduction or interruption.[7]
| Parameter | TAS-115 | Sunitinib (Comparator) | Reference |
| Toxicity Profile | Favorable, with less damage to normal cells observed in preclinical models. | Associated with toxicities limiting continuous dosing. | [1][7] |
| Dosing Schedule | Amenable to continuous daily dosing. | Often requires intermittent dosing schedules. | [1][7] |
Experimental Protocols: A Guide to In Vivo Xenograft Studies
Reproducible and well-controlled in vivo studies are crucial for evaluating the efficacy of novel compounds. Below is a representative protocol for a subcutaneous xenograft model.
Human Tumor Xenograft Model Protocol (General)
Objective: To evaluate the in vivo antitumor efficacy of TAS-115 compared to a vehicle control and a comparator drug (e.g., sunitinib).
Materials:
-
Cell Line: HCC827 (human non-small cell lung cancer) or other appropriate cell line.
-
Animals: 6-8 week old female athymic nude mice.[8]
-
Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel, TAS-115, Sunitinib, vehicle solution.
-
Equipment: Laminar flow hood, centrifuges, hemocytometer, syringes, calipers.
Workflow Diagram:
Caption: Experimental workflow for a subcutaneous xenograft study.
Step-by-Step Methodology:
-
Cell Culture: Culture HCC827 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[9]
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2-5 x 10^7 cells/mL.[9]
-
Inoculation: Subcutaneously inject 100 µL of the cell suspension (2-5 x 10^6 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, TAS-115, Sunitinib).
-
Drug Administration: Administer drugs as per the study design (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be processed for biomarker analysis (e.g., Western blot for phosphorylated VEGFR/MET).
Future Directions and Clinical Perspective
The promising preclinical data for TAS-115 has paved the way for its clinical development. Notably, beyond its anticancer potential, TAS-115 has been investigated in a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF), demonstrating its potential in non-oncological indications.[10] The manageable safety profile observed in these trials further supports its potential for long-term administration.[10]
Conclusion
TAS-115 represents a significant advancement in the field of quinoline-4-carboxamide derivatives, demonstrating potent in vivo antitumor efficacy through its dual inhibition of VEGFR and MET. Its favorable safety profile compared to existing multi-kinase inhibitors like sunitinib makes it a compelling candidate for further clinical investigation in various malignancies. The comprehensive data presented in this guide provides a solid foundation for researchers to understand the therapeutic potential and experimental considerations for this novel compound.
References
- 1. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells | PLOS One [journals.plos.org]
- 5. High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altogenlabs.com [altogenlabs.com]
- 10. Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Hydroxyquinoline and 4-Hydroxyquinoline Derivatives: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) and 4-hydroxyquinoline (4-HQ) derivatives, two prominent scaffolds in medicinal chemistry. We will delve into their distinct structural features, synthesis methodologies, and comparative biological activities, supported by experimental data, to inform strategic decisions in drug development.
Core Structural and Physicochemical Distinctions
The fundamental difference between 8-hydroxyquinoline and 4-hydroxyquinoline lies in the position of the hydroxyl (-OH) group on the quinoline ring. This seemingly minor isomeric variation profoundly impacts their physicochemical properties, most notably their ability to chelate metal ions.
8-Hydroxyquinoline is a classic bidentate chelating agent[1][2][3]. The proximity of the hydroxyl group at the C8 position to the nitrogen atom at the C1 position allows it to form stable five-membered ring complexes with a wide range of metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺[1][2]. This metal-chelating capability is central to many of its biological activities[3][4][5].
4-Hydroxyquinoline , by contrast, is not positioned for effective bidentate chelation. While it exists in tautomeric equilibrium with its 4-quinolone form, its ability to form stable metal complexes is significantly diminished compared to the 8-HQ isomer[6]. This distinction is a critical determinant of their differing mechanisms of action and therapeutic applications.
Caption: Comparative metal ion interaction of 8-HQ and 4-HQ scaffolds.
Synthesis of Core Scaffolds
The synthesis of these quinoline derivatives typically relies on well-established cyclization reactions. The choice of method depends on the desired substitution pattern.
-
For 8-Hydroxyquinoline Derivatives: The Skraup synthesis and the Friedländer annulation are common methods[2]. The Skraup reaction involves reacting an aromatic amine with α,β-unsaturated aldehydes or ketones[2]. The Friedländer method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group[2].
-
For 4-Hydroxyquinoline Derivatives: The Gould-Jacobs and Conrad-Limpach reactions are the most versatile and frequently employed methods[7]. The Gould-Jacobs reaction utilizes the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by thermal cyclization[7][8]. The Conrad-Limpach reaction involves the reaction of anilines with β-ketoesters[7].
Caption: General experimental workflow for quinoline-based drug discovery.
Comparative Biological Activity
The structural differences between 8-HQ and 4-HQ derivatives directly translate to distinct profiles of biological activity.
Antimicrobial Activity
Direct comparative studies demonstrate the superior antimicrobial potency of the 8-hydroxyquinoline scaffold, a characteristic tightly linked to its metal-chelating ability.
A study comparing the antimicrobial effects of various hydroxyquinoline isomers against human intestinal bacteria revealed that only 8-hydroxyquinoline exhibited significant anti-intestinal bacterial activity[6]. In contrast, 2-hydroxyquinoline and 4-hydroxyquinoline showed no growth inhibition against any of the tested bacteria[6].
Further evidence comes from a study on umbelliferone-hydroxyquinoline conjugates tested against several phytopathogenic fungi. The results showed that derivatives with the hydroxyl group at position 8 were more active than those with the hydroxyl group at position 4[9]. The inhibition percentages for umbelliferone-8-hydroxyquinoline conjugates were significantly higher (57-90%) compared to the umbelliferone-4-hydroxyquinoline conjugate (18-41%) at the same concentration[2][9].
Table 1: Comparative Antimicrobial Activity
| Compound Class | Organism(s) | Activity Metric | Result | Reference(s) |
| 8-Hydroxyquinoline | E. coli, C. difficile | Paper Disc Agar Diffusion | Strong Inhibition | [6] |
| 4-Hydroxyquinoline | Human Intestinal Bacteria | Paper Disc Agar Diffusion | No Inhibition | [6] |
| Umbelliferone-8-HQ | Phytopathogenic Fungi | % Radial Growth Inhibition | 57-90% | [2][9] |
| Umbelliferone-4-HQ | Phytopathogenic Fungi | % Radial Growth Inhibition | 18-41% | [2][9] |
Anticancer Activity
Both scaffolds have been extensively investigated for anticancer properties, but their mechanisms and potencies can differ.
8-Hydroxyquinoline derivatives often exert their anticancer effects through metal chelation, which can lead to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes, and induction of apoptosis[3][4][10]. Numerous 8-HQ derivatives have shown potent cytotoxicity against a wide range of cancer cell lines[1][10][11][12][13]. For instance, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against several human cancer cell lines, with an MTS₅₀ value as low as 6.25 µg/mL against Hep3B cells, and it completely abolished tumor growth in a mouse xenograft model[14].
4-Hydroxyquinoline derivatives (or 4-quinolones) also possess notable cytotoxic potential. Their mechanisms can involve the inhibition of tubulin polymerization and the induction of cell cycle arrest and apoptosis. Some derivatives have shown selective toxicity towards multidrug-resistant cancer cells.
While direct head-to-head comparisons are limited in the literature, we can collate data for derivatives of both scaffolds against common cancer cell lines to draw inferences.
Table 2: Selected Anticancer Activity Data
| Compound | Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 2-chloro-3-[(quinolin-8-yl)oxy]naphthalene-1,4-dione | 8-HQ Hybrid | A549 (Lung) | ~5-10 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | 8-HQ | Hep3B (Liver) | ~36 (6.25 µg/mL) | [14] |
| 5,7-dibromo-8-hydroxyquinoline | 8-HQ | Various | 0.69 - 22 | [2] |
| Benzylidene derivative of 4-HQ | 4-HQ | Colo 320 (Colon, resistant) | <20 | |
| 7-phenyl-pyrrolo[3,2-f]quinolinone derivative | 4-HQ | Various | Subnanomolar GI₅₀ |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Neuroprotective Activity
The neuroprotective potential of 8-hydroxyquinoline derivatives is well-documented and is primarily attributed to their ability to chelate metal ions like copper, zinc, and iron, which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's[3]. By restoring metal homeostasis, these compounds can mitigate metal-induced oxidative stress and neuronal toxicity. Derivatives like clioquinol and PBT2 have shown promise in preclinical and clinical studies for Alzheimer's disease. They can also inhibit the aggregation of β-amyloid peptides and possess antioxidant properties.
The literature on the neuroprotective effects of 4-hydroxyquinoline derivatives is less extensive. However, kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid derivative, is an endogenous metabolite known to have neuroprotective properties. The development of other 4-HQ derivatives for neuroprotection is an emerging area of research.
Caption: Key neuroprotective mechanisms of 8-hydroxyquinoline derivatives.
Structure-Activity Relationship (SAR) Insights
-
8-Hydroxyquinoline: SAR studies show that substitutions at the C5 and C7 positions with electron-withdrawing groups (e.g., halogens) often enhance antimicrobial and anticancer activity[11]. Modifications at the C2 position can also significantly modulate biological effects[1]. The integrity of the 8-hydroxyl group and the quinoline nitrogen is crucial for metal chelation and, consequently, for many of the observed biological activities[6].
-
4-Hydroxyquinoline: For antimicrobial 4-hydroxy-2-quinolones, the length of an alkyl chain at the C3 position and substituents on the benzene ring (C6/C7) dramatically impact potency[7]. For anticancer derivatives, modifications at the C3 position with carboxamide groups have yielded highly potent compounds.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential.
Protocol: MTT Assay for Cytotoxicity Assessment
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (8-HQ or 4-HQ derivatives) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Causality: The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells produces a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol: Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
The comparative analysis reveals that 8-hydroxyquinoline and 4-hydroxyquinoline derivatives are both privileged scaffolds with immense therapeutic potential, yet they operate through distinct structure-driven mechanisms.
-
8-Hydroxyquinoline derivatives are potent agents whose activity is often mediated by their strong metal-chelating properties. This makes them particularly effective as antimicrobial agents and as multi-target drugs for neurodegenerative diseases and cancer.
-
4-Hydroxyquinoline derivatives exhibit a broad range of activities, including potent and selective anticancer effects, without a primary reliance on metal chelation. Their mechanism is often linked to the inhibition of other key cellular targets like tubulin.
For researchers and drug developers, the choice between these scaffolds should be guided by the therapeutic target. If the pathology involves metal dyshomeostasis, the 8-HQ scaffold is a rational starting point. If the goal is to develop inhibitors for other specific protein targets, the 4-HQ scaffold offers vast chemical space for exploration. Future research should focus on more direct, head-to-head comparative studies of optimized derivatives from both classes to better delineate their respective advantages for specific therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 12. Comparative study of multidrug resistance-targeting 8-hydroxyquinoline-amino acid conjugates: anticancer effect, interaction with human serum albumin and organic anion transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
Validating the Mechanism of Action for New Antimalarial Quinolones: A Comparative Guide
The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. Among the promising candidates are new generation quinolones, which have shown potent activity against both drug-sensitive and multidrug-resistant strains of the malaria parasite. Unlike their predecessors, which primarily targeted heme detoxification, many of these novel quinolones disrupt essential parasite-specific pathways, offering new hope in our fight against malaria.
This guide provides an in-depth comparison of the mechanisms of action of these emerging antimalarial quinolones, supported by experimental data and detailed protocols for their validation. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimalarial therapies. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results.
A Divergence in Quinolone Action: From Heme to Mitochondria and Beyond
While traditional quinoline antimalarials like chloroquine interfere with hemoglobin digestion in the parasite's food vacuole, a new wave of quinolone derivatives exhibits distinct and more targeted mechanisms.[1] Evidence strongly points towards two primary targets for these novel compounds: the parasite's mitochondrial electron transport chain (mETC) and the apicoplast's DNA gyrase.[2][3]
The Plasmodium mETC is a validated drug target, as demonstrated by the clinical efficacy of atovaquone, which inhibits the cytochrome bc1 complex (Complex III).[4][5] Several new quinolones also target this complex, as well as the parasite-specific type II NADH:ubiquinone oxidoreductase (NDH2), leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.[2][6]
Another intriguing target is the DNA gyrase located in the apicoplast, a non-photosynthetic plastid essential for parasite survival.[3] This prokaryotic-type II topoisomerase is responsible for maintaining the topology of the apicoplast's circular DNA.[3] Inhibition of this enzyme by certain quinolones disrupts apicoplast function, leading to a delayed-death phenotype.[7]
This guide will focus on the experimental validation of these two primary mechanisms of action.
Comparative Efficacy of Novel Quinolones
The potency of new antimalarial quinolones is a critical factor in their development. The following table summarizes the 50% inhibitory concentration (IC50) values of representative novel quinolones against various strains of P. falciparum, including those resistant to conventional drugs.
| Compound Class/Name | Target | P. falciparum Strain (Resistance Profile) | IC50 (nM) | Reference |
| Endochin-like Quinolones (ELQs) | ||||
| ELQ-300 | Cytochrome bc1 complex | D6 (Chloroquine-sensitive) | 1.2 | [8] |
| Dd2 (Multidrug-resistant) | 2.5 | [8] | ||
| Tm90-C2B (Atovaquone-resistant) | 30 | [8] | ||
| Fluoroquinolones | ||||
| Ciprofloxacin | DNA Gyrase | 3D7 (Chloroquine-sensitive) | 4,500 - 10,000 | [9] |
| Grepafloxacin | DNA Gyrase | 3D7 (Chloroquine-sensitive) | <10,000 | [9] |
| Novel Quinolone Hybrids | ||||
| Quinoline-furanone hybrid 5g | PfLDH | CQ-resistant strain | Similar to Chloroquine | [10] |
| Quinoline-furanone hybrid 6e | PfLDH | CQ-resistant strain | Similar to Chloroquine | [10] |
Experimental Validation Workflow
Validating the mechanism of action of a new antimalarial quinolone is a multi-step process that involves a combination of cellular and biochemical assays. The following workflow provides a logical progression from initial phenotypic screening to specific target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial electron flow [mpmp.huji.ac.il]
- 4. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of novel Plasmodium falciparum glutamyl-tRNA synthetase inhibitors for the development of next-generation antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
The Alchemist's Guide to the Quinoline Nucleus: A Comparative Benchmarking of Classical and Contemporary Synthesis Strategies
For the dedicated researcher, scientist, and professional in drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is the foundation for a vast array of pharmaceuticals, agrochemicals, and functional materials, driving a continuous quest for more efficient and adaptable synthetic routes. This guide provides an in-depth, objective comparison of established, time-honored methods for quinoline synthesis against the backdrop of modern, innovative procedures. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven framework to inform your synthetic strategy.
The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The continuous innovation in synthetic methodologies is therefore not merely an academic exercise but a critical enabler for the discovery of novel therapeutic agents.[3][4]
Classical Approaches to Quinoline Synthesis: The Foundation
For over a century, a handful of named reactions have been the workhorses for constructing the quinoline core. While often characterized by harsh conditions, they remain fundamental to the field and serve as essential benchmarks for new methodologies.
The Skraup Synthesis: A Vigorous Classic
The Skraup synthesis is a robust, albeit often aggressive, method for producing quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[4][5][6]
Mechanistic Insight: The reaction's driving force is the in-situ formation of acrolein from the dehydration of glycerol. This is followed by a Michael addition of the aniline, acid-catalyzed cyclization, and a final oxidation step to yield the aromatic quinoline ring.[7][8] The highly exothermic nature of the reaction necessitates careful control, often moderated by the addition of ferrous sulfate.[5]
Detailed Experimental Protocol: Synthesis of Quinoline from Aniline [5]
-
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
-
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
With continuous stirring, slowly add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline via steam distillation.
-
Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.
-
The Doebner-von Miller Reaction: A Versatile Modification
A powerful variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.[2][9]
Mechanistic Insight: This reaction is typically acid-catalyzed and can be prone to the polymerization of the carbonyl starting material, leading to tar formation and reduced yields.[10] A key experimental consideration is to control the concentration of the α,β-unsaturated carbonyl compound, often achieved through slow addition or the use of a biphasic solvent system.[10]
Detailed Experimental Protocol: Synthesis of 2-Methylquinoline [10]
-
Materials:
-
Aniline
-
Crotonaldehyde
-
6 M Hydrochloric Acid
-
Toluene
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slowly add the crotonaldehyde solution to the refluxing acidic aniline mixture.
-
Continue refluxing for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and proceed with a standard acid-base workup to isolate the 2-methylquinoline.
-
The Friedländer Synthesis: A Convergent Condensation
The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[11][12][13]
Mechanistic Insight: The reaction can be catalyzed by either acid or base and generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions, often resulting in higher yields.[14][15] The mechanism can initiate with either an aldol-type addition or the formation of a Schiff base, depending on the reaction conditions.[12]
Detailed Experimental Protocol: Base-Catalyzed Friedländer Synthesis [16]
-
Materials:
-
o-Aminoaryl aldehyde or ketone
-
Ketone with an α-methylene group
-
Potassium hydroxide
-
-
Procedure:
-
In a suitable flask, dissolve the o-aminoaryl aldehyde or ketone and the ketone with an α-methylene group in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of potassium hydroxide.
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
-
The Conrad-Limpach Synthesis: Access to 4-Hydroxyquinolines
This two-step method provides a route to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[3][17][18]
Mechanistic Insight: The initial step is the formation of an enamine from the aniline and β-ketoester. The second, and often rate-determining, step is a high-temperature cyclization to form the 4-hydroxyquinoline.[17] The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step.[17]
Detailed Experimental Protocol: Conrad-Limpach Synthesis [17]
-
Step 1: Enamine Formation
-
Combine the aniline and β-ketoester in a flask. The reaction is often carried out neat or with a minimal amount of a suitable solvent.
-
Heat the mixture gently to facilitate the condensation and removal of water.
-
-
Step 2: Cyclization
-
Add the crude enamine from Step 1 to a high-boiling inert solvent, such as mineral oil.
-
Heat the mixture to approximately 250°C to induce the electrocyclic ring-closing reaction.
-
After the reaction is complete, cool the mixture and isolate the 4-hydroxyquinoline product, which may precipitate upon cooling.
-
Modern Methodologies: A Paradigm Shift in Efficiency and Scope
Recent decades have witnessed the emergence of new synthetic strategies that offer significant advantages over their classical counterparts, including milder reaction conditions, improved yields, and greater functional group tolerance.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times and improved yields.[19][20][21]
Causality of Enhancement: Polar solvents and reactants couple efficiently with microwave energy, leading to rapid and uniform heating of the reaction mixture. This can overcome activation energy barriers more effectively than conventional heating, leading to faster reactions and sometimes different product distributions.[19]
Detailed Experimental Protocol: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methyl-quinoline [19][21]
-
Materials:
-
2,6-diaminotoluene (4 mmol, 0.5 g)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g)
-
Concentrated Sulfuric Acid (4.2 mL)
-
-
Procedure:
-
In a suitable microwave reaction vessel, combine 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.
-
Subject the mixture to microwave irradiation (e.g., 250 W) for a short period (e.g., 8-20 minutes), monitoring the reaction progress.[1]
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into an ice-water mixture.
-
Basify the solution to a pH of 9-10.
-
Filter the resulting precipitate and wash with cold water.
-
Recrystallize the product from water to yield 7-amino-8-methyl-quinoline.
-
Metal-Catalyzed Syntheses: Expanding the Chemical Space
Transition metal catalysis has revolutionized quinoline synthesis, enabling the construction of complex and highly substituted derivatives that are often inaccessible through classical methods.[22]
Expertise in Action: Catalysts based on palladium, copper, iron, and cobalt facilitate key bond-forming events, such as C-H activation, cyclization, and cross-coupling reactions, under mild conditions.[22][23] For instance, copper-catalyzed one-pot reactions of anilines and aldehydes can proceed via C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage, with molecular oxygen often serving as a green oxidant.[22]
Multicomponent Reactions (MCRs): The Power of Convergence
MCRs offer a highly efficient and atom-economical approach to complex molecule synthesis by combining three or more reactants in a single step.[4]
Trustworthy Protocols: The Povarov reaction, a classic example of an MCR for quinoline synthesis, involves the cycloaddition of an aniline, an aldehyde, and an alkene.[2][4] Modern variations of this reaction utilize a range of catalysts to improve efficiency and expand the substrate scope.[4]
Comparative Analysis: A Data-Driven Perspective
To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed quinoline synthesis methods.
| Method | Typical Reactants | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent | Harsh, high temp (>150°C), strongly acidic[14] | Low to moderate[14] | Inexpensive starting materials, good for unsubstituted quinolines | Vigorous reaction, low yields, limited scope[2] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acid-catalyzed, often requires heat | Moderate to good | Wider scope for substitution than Skraup | Prone to polymerization and tar formation[10] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Milder, acid or base-catalyzed[11][12] | Good to excellent[14] | High yields, good functional group tolerance, versatile | Requires pre-functionalized starting materials[14] |
| Conrad-Limpach | Aniline, β-ketoester | High temperature (cyclization step)[17] | Moderate to good | Specific for 4-hydroxyquinolines | Two-step process, harsh conditions for cyclization |
| Microwave-Assisted | Various | Microwave irradiation, often shorter times | Often improved yields | Rapid, efficient, can improve yields and reduce side reactions | Requires specialized equipment, scalability can be a challenge |
| Metal-Catalyzed | Diverse starting materials | Mild conditions, various catalysts | Good to excellent | High functional group tolerance, access to complex structures | Catalyst cost and removal, optimization required |
| Multicomponent | 3+ reactants | Often mild, one-pot | Good to excellent | High atom economy, operational simplicity, diversity | Reaction discovery and optimization can be complex |
A Strategic Workflow for Method Selection
The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following workflow provides a general guide for selecting an appropriate method.
Caption: A decision-making workflow for selecting a quinoline synthesis method.
Conclusion
The synthesis of the quinoline nucleus is a mature yet continually evolving field. While classical methods like the Skraup and Friedländer syntheses provide a solid foundation, modern approaches leveraging microwave assistance, metal catalysis, and multicomponent strategies offer unparalleled efficiency, versatility, and access to novel chemical space. By understanding the mechanistic underpinnings and experimental nuances of each method, researchers can make informed decisions to best achieve their synthetic goals, accelerating the discovery of the next generation of quinoline-based innovations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. iipseries.org [iipseries.org]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 19. benchchem.com [benchchem.com]
- 20. ijsat.org [ijsat.org]
- 21. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ias.ac.in [ias.ac.in]
- 23. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
Safety Operating Guide
Guide to the Safe and Compliant Disposal of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you utilize, including their final disposal. Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS No. 63010-69-5) is a valuable intermediate in pharmaceutical development, particularly in antimicrobial and anti-inflammatory research.[1] Its fluorinated quinoline structure, however, necessitates a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and protect the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. The causality behind each procedural step is explained to foster a culture of safety and compliance within your laboratory.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive hazard profile for this exact compound is not detailed in all databases, data from its structural class (fluorinated quinolines) and available Safety Data Sheets (SDS) for related compounds provide a strong basis for risk assessment.
The primary hazards are associated with direct contact and ingestion. Structurally related quinoline compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may have long-term health effects.[2][3][4] Furthermore, halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[2][3] Therefore, all disposal procedures must assume this compound is hazardous.
Key Safety and Disposal Parameters
| Parameter | Specification | Rationale and Causality |
| Hazard Classification | Halogenated Organic Waste | The presence of fluorine ("-fluoro") classifies this compound as a halogenated waste.[5][6] Mixing with non-halogenated waste streams significantly increases disposal costs and complexity.[6] |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage/irritation, May cause skin irritation.[2][3][4] | Direct contact with mucous membranes or skin can cause injury. Ingestion can lead to acute toxicity. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[2][3] | Improper disposal, such as drain disposal, can contaminate water systems and harm ecosystems.[3][7] |
| Incompatibilities | Strong oxidizing agents. | To prevent potentially violent or hazardous chemical reactions, this waste must be segregated from incompatible materials.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
A robust defense against accidental exposure is non-negotiable. The following engineering controls and PPE are mandatory when handling or preparing this compound for disposal.
-
Engineering Controls : All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[2][3] This minimizes the risk of inhaling aerosolized powder. A safety shower and eyewash station must be readily accessible.[2][3]
-
Hand Protection : Wear nitrile or neoprene gloves to provide a chemical barrier. Always inspect gloves for signs of degradation or punctures before use.
-
Eye Protection : Chemical splash goggles are required to protect against accidental splashes of solutions or contact with airborne powder.
-
Body Protection : A full-length laboratory coat is mandatory to protect skin and personal clothing from contamination.
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][7] The following protocol ensures compliant and safe disposal.
Step 1: Waste Classification and Segregation
-
Designate all solid waste (e.g., contaminated weigh boats, gloves, filter paper) and liquid waste (e.g., reaction residues, contaminated solvents) containing this compound as "Hazardous Halogenated Organic Waste."
-
This waste stream must be kept separate from all other waste types, especially non-halogenated solvents and strong oxidizing agents.[2][6]
Step 2: Waste Containerization
-
Select a designated, leak-proof, and chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[2][5]
-
The container must be clean and in good condition. Never use food-grade containers like milk jugs for chemical storage.
-
Ensure the container is kept closed at all times except when actively adding waste.[5][8] This prevents the release of vapors and protects against spills.
Step 3: Labeling
-
Clearly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste mixture.
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant").
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area (SAA) within or near the laboratory.[2]
-
This area should be well-ventilated and away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Do not transport hazardous waste yourself. Follow your institution's specific procedures for requesting a waste pickup.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2] Do not use combustible materials like paper towels to absorb large spills.
-
Collection : Carefully collect the absorbent material and any contaminated debris. Place it into your designated hazardous waste container.[7]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. ethz.ch [ethz.ch]
- 6. vumc.org [vumc.org]
- 7. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This guide provides an essential framework for the safe handling of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS No. 63010-69-5). As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental step is grounded in best practices.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a fluorinated quinoline derivative used in pharmaceutical development and organic synthesis.[1] While comprehensive toxicological data for this specific compound is limited, its structural similarity to other quinolines necessitates a cautious approach. The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3] Safety data for the closely related analog, 8-Fluoro-4-hydroxyquinoline, indicates it is harmful if swallowed and causes serious eye damage.[4] Therefore, we must operate under the assumption that this compound presents a moderate hazard, requiring stringent controls to prevent exposure.[5]
The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized dust, direct skin contact, and eye contact.[6] Adherence to the following protocols is mandatory to mitigate these risks.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize the hierarchy of controls. PPE is the last line of defense. The primary methods for exposure prevention are:
-
Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust and aerosols.[7][8] The work area should be equipped with readily accessible eyewash stations and safety showers.[8]
-
Administrative Controls: Limit the quantity of the chemical at the workstation to the minimum necessary for the procedure.[9] Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the Safety Data Sheet (SDS).
Core Protective Equipment: A Detailed Protocol
When engineering and administrative controls are in place, the following PPE is required to provide a final, essential barrier against exposure.
Eye and Face Protection
Direct contact with quinoline derivatives can cause serious eye damage.[4] Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards are mandatory.[2]
-
Recommended for Splash Risk: When handling solutions or in situations with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[3][10]
Hand Protection
The skin is a primary route of exposure.[10] Gloves must be selected based on chemical resistance and dexterity.
-
Glove Type: Use chemical-resistant gloves. While specific permeation data for this compound is not available, gloves made of nitrile or butyl rubber are a sound starting point based on data for similar chemicals.[2] Always consult the glove manufacturer's resistance guide.
-
Protocol: Gloves must be inspected for tears or punctures before each use.[3] When working in a fume hood, consider double-gloving to allow for the removal of the contaminated outer glove without exiting the controlled workspace.[10] Use proper glove removal technique (without touching the outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3] Never wear gloves outside of the laboratory area.
Skin and Body Protection
Preventing incidental skin contact is critical.
-
Required Attire: A full-length laboratory coat with cuffed sleeves is required. A complete suit designed to protect against chemicals should be considered for large-scale operations.[2][3]
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and personal clothing.[2]
-
Contamination: If the lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of according to institutional guidelines.[8] Contaminated work clothing should not be taken home.[8][9]
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is necessary.
-
Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.
-
Emergency Situations: For large spills or situations where ventilation has failed, a respirator is essential.[3][5] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[2][3] Personnel must be fit-tested and trained in the proper use of the selected respirator.
PPE Selection and Qualification Summary
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specification | Applicable Standard (Example) |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield should be added when there is a splash hazard.[2] | EN 166 or ANSI Z87.1 |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double-gloving is recommended.[2][10] | EN 374 |
| Body Protection | Full-length laboratory coat with cuffs.[2] | N/A |
| Respiratory Protection | Required for emergencies or ventilation failure. Air-purifying respirator with ABEK-type cartridges.[2][3] | NIOSH or EN 14387 |
Operational Protocol: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. gerpac.eu [gerpac.eu]
- 7. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
